Clotiapine
Description
Clothiapine has been approved in European countries and is an atypical antipsychotic, shown to be useful in some treatment-resistant patients.
CLOTHIAPINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for psychosis.
was heading 1975-94 (was see under DIBENZOTHIAZEPINES 1975-90); this compound was see CLOTHIAPINE 1978-94; use DIBENZOTHIAZEPINES to search CLOTHIAPINE 1975-94; antipsychotic similar to clozapine
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZGXDPUNNEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022851 | |
| Record name | Clothiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2058-52-8 | |
| Record name | Clotiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clothiapine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clothiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clothiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clotiapine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOTHIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z05HCY0X1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Atypical Antipsychotic Clotiapine: A Deep Dive into its Molecular Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Clotiapine is a dibenzothiazepine atypical antipsychotic agent utilized in the management of acute psychotic illnesses.[1] Its therapeutic efficacy is intrinsically linked to a complex and multifaceted interaction with a range of neurotransmitter receptors. This technical guide provides a comprehensive examination of the core mechanism of action of this compound, with a particular focus on its receptor binding profile and the subsequent downstream signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development, offering quantitative binding data, detailed experimental methodologies for receptor affinity assessment, and visual representations of the key molecular pathways and experimental workflows.
Receptor Binding Profile of this compound
The pharmacodynamic signature of this compound is characterized by its broad-spectrum antagonism of several key neurotransmitter receptors.[1] Its classification as an "atypical" antipsychotic stems from its potent blockade of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of this class of drugs.[2] The affinity of a drug for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value denoting a higher binding affinity.[3] The following table summarizes the receptor binding affinities of this compound in comparison to the structurally and pharmacologically similar atypical antipsychotics, Quetiapine and Clozapine.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound, Quetiapine, and Clozapine
| Receptor | This compound (Ki, nM) | Quetiapine (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D1 | 29 | 455 | 85 |
| Dopamine D2 | 3.1 | 337 | 12.6 |
| Dopamine D3 | 1.8 | 321 | 4.9 |
| Dopamine D4 | 1.1 | 1640 | 9.0 |
| Serotonin 5-HT1A | 148 | 838 | 145 |
| Serotonin 5-HT2A | 1.7 | 128 | 5.4 |
| Serotonin 5-HT2C | 4.8 | 2980 | 11 |
| Serotonin 5-HT3 | 13 | >10000 | 13 |
| Serotonin 5-HT6 | 6.0 | 33 | 6.0 |
| Serotonin 5-HT7 | 4.0 | 25 | 4.0 |
| Adrenergic α1 | 2.1 | 41 | 7.0 |
| Adrenergic α2 | 26 | 711 | 11 |
| Histamine H1 | 0.6 | 21 | 1.1 |
| Muscarinic M1 | 14 | >1000 | 1.9 |
Core Mechanisms of Action and Downstream Signaling
This compound's therapeutic effects and side-effect profile are a direct consequence of its interactions with the aforementioned receptors. The primary mechanisms involve the modulation of dopaminergic and serotonergic pathways.
Dopamine D2 Receptor Antagonism
A central tenet of antipsychotic action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is believed to ameliorate the positive symptoms of psychosis, such as hallucinations and delusions.[2] D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit.[4] Antagonism of these receptors by this compound prevents the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade. This leads to a disinhibition of adenylyl cyclase, resulting in an alteration of cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA).[4]
Serotonin 5-HT2A Receptor Antagonism
The antagonism of 5-HT2A receptors is a key feature that distinguishes atypical antipsychotics from their predecessors. This action is thought to contribute to a lower incidence of extrapyramidal side effects and may improve negative and cognitive symptoms.[2] 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins.[1] Upon activation by serotonin, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] this compound's antagonism of the 5-HT2A receptor blocks this signaling cascade.
Experimental Protocols: Determination of Receptor Binding Affinity
The quantitative data presented in Table 1 are typically determined using in vitro competitive radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor.
General Principle of Competitive Radioligand Binding Assay
This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific receptor. By incubating a fixed concentration of the radiolabeled ligand and receptor preparation with increasing concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[3]
Detailed Methodology for a Dopamine D2 Receptor Binding Assay
This protocol is a representative example for determining the binding affinity of a test compound at the human dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.
-
Non-specific Binding Determiner: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compound: this compound, dissolved and serially diluted.
-
Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., GF/B or GF/C), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the human dopamine D2 receptor.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add receptor membrane preparation, radioligand, and a high concentration of the non-specific binding determiner.
-
Test Compound Wells: Add receptor membrane preparation, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The mechanism of action of this compound is complex, involving the antagonism of multiple neurotransmitter receptors, with its primary therapeutic effects attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is characteristic of atypical antipsychotics and is believed to contribute to a favorable efficacy and side-effect profile. The quantitative assessment of this compound's receptor binding affinities through standardized in vitro assays provides a crucial foundation for understanding its pharmacological properties. Further research into the intricate downstream signaling pathways and their modulation by this compound will continue to refine our understanding of its therapeutic benefits and potential adverse effects, guiding the development of novel and improved antipsychotic agents.
References
Clotiapine: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine chemical class.[1] First introduced in the 1970s, it has been utilized in several countries for the management of psychotic disorders.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Identifiers
This compound, with the IUPAC name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2][3]benzothiazepine, is a tricyclic compound characterized by a dibenzothiazepine core structure.[1][4] This core is substituted with a chlorine atom and a methylpiperazinyl group, which are crucial for its pharmacological activity.
| Identifier | Value |
| IUPAC Name | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2][3]benzothiazepine[1][4] |
| SMILES String | CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl[4] |
| CAS Number | 2058-52-8[1][3] |
| PubChem CID | 16351[4] |
| Molecular Formula | C₁₈H₁₈ClN₃S[2] |
| Molecular Weight | 343.87 g/mol [2] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value |
| Melting Point | 118-123 °C[5] |
| Boiling Point | ~163.4 °C (rough estimate)[5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[5] |
| pKa | 7.22 ± 0.42 (Predicted)[5] |
| LogP | 3.6[6] |
Pharmacological Properties
This compound is classified as an atypical antipsychotic, exerting its therapeutic effects through a complex interaction with various neurotransmitter receptors in the central nervous system. Its mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
Mechanism of Action
The antipsychotic efficacy of this compound is believed to stem from its ability to modulate dopaminergic and serotonergic pathways. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. Simultaneously, its potent antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics and may also have a beneficial effect on the negative symptoms of schizophrenia.[7]
Receptor Binding Profile
The following table summarizes the receptor binding affinities (Ki values) of this compound and compares them with other atypical antipsychotics, clozapine and quetiapine. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine D₂ | ~125[8] | 125[8] | 160[8] |
| Serotonin 5-HT₂A | High Affinity[7] | 12[4] | 304[9] |
| Serotonin 5-HT₂C | High Affinity[7] | 10[9] | 17.95[9] |
| Serotonin 5-HT₃ | High Affinity[7] | 1.1[10] | - |
| Serotonin 5-HT₆ | High Affinity[7] | 6.8[7] | 10.60[9] |
| Serotonin 5-HT₇ | High Affinity[7] | 4[7] | - |
| Histamine H₁ | - | 1.1[7] | 11[9] |
| Muscarinic M₁ | - | 1.9[7] | 120[8] |
| Adrenergic α₁ | - | 6.8[7] | 19[9] |
| Adrenergic α₂ | - | 10[7] | 84.41[9] |
Note: Data for this compound is less extensively reported in direct comparative studies. The table includes qualitative descriptions where specific Ki values were not available in the searched literature. The values for clozapine and quetiapine are provided for comparative context.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the characterization of this compound.
Dopamine D₂ Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D₂ receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂/D₃ antagonist).
-
Non-specific Binding Control: Haloperidol or another potent D₂ antagonist at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus (e.g., cell harvester).
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the D₂ receptor.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Compound Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a key intermediate being 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine.
Step 1: Synthesis of 11-Chloro-dibenzo[b,f][2][3]thiazepine
-
Dibenzo[b,f][2][3]thiazepin-11(10H)-one is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline.
-
The reaction mixture is heated under reflux, and upon completion, the product, 11-chloro-dibenzo[b,f][2][3]thiazepine, is isolated.
Step 2: Synthesis of 11-(1-Piperazinyl)dibenzo[b,f][2][3]thiazepine
-
The 11-chloro-dibenzo[b,f][2][3]thiazepine is then condensed with piperazine. This reaction is typically carried out in a suitable solvent.
Step 3: Synthesis of this compound (N-methylation)
-
The resulting 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine is then N-methylated at the piperazine ring. This can be achieved using a methylating agent such as methyl iodide or by reductive amination with formaldehyde and a reducing agent.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the D₂ and 5-HT₂A receptors, the main targets of this compound.
Caption: Dopamine D₂ Receptor Signaling Pathway.
Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.
Experimental and Developmental Workflows
Caption: General Antipsychotic Drug Development Workflow.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs | eNeuro [eneuro.org]
- 6. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway [mdpi.com]
Pharmacological Profile of Clotiapine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine class, first introduced in the 1970s.[1] It is utilized in the treatment of various psychotic disorders, including schizophrenia and bipolar disorder, particularly in acute psychotic episodes where its sedative properties are beneficial.[2][3] Chemically, it is 2-chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1][4]thiazepine.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols and workflows relevant to its pharmacological assessment are also presented.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its antagonist activity at various neurotransmitter receptors in the central nervous system.[4] It exhibits a complex pharmacology with significant interactions with dopamine, serotonin, histamine, and adrenergic receptors.[4]
-
Dopamine D2 Receptor Antagonism : A key mechanism of action for antipsychotic efficacy is the blockade of dopamine D2 receptors in the mesolimbic pathway. By inhibiting these receptors, this compound helps to modulate dopamine activity, thereby alleviating positive psychotic symptoms such as hallucinations and delusions.[4]
-
Serotonin 5-HT2A Receptor Antagonism : this compound also demonstrates strong antagonistic activity at serotonin 5-HT2A receptors.[4] This action is thought to contribute to its "atypical" profile, potentially mitigating some of the extrapyramidal side effects associated with strong D2 receptor blockade and possibly contributing to efficacy against negative symptoms of schizophrenia.[4][5] The ratio of D2 to 5-HT2A receptor blockade is similar to that of clozapine.[3]
-
Other Receptor Interactions : this compound also interacts with other receptors, which contributes to its overall pharmacological profile and side effects. Its antagonism of histamine H1 receptors is responsible for its notable sedative effects.[4] Additionally, it acts on alpha-adrenergic receptors, which can lead to cardiovascular side effects such as orthostatic hypotension.[4] Some evidence also suggests a high affinity for 5-HT6 and 5-HT7 receptors and potential antagonism at the D4 receptor.[3]
Quantitative Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. The following table summarizes the available quantitative data for this compound's receptor binding profile.
| Receptor Subtype | Ki (nM) | Reference Compound(s) |
| Dopamine D2 | 125 - 160 | Risperidone (3.3), Olanzapine (11)[3] |
| Serotonin 5-HT2A | High Affinity (qualitative) | Clozapine (High Affinity)[4][6] |
| Histamine H1 | Potent (qualitative) | - |
| Muscarinic M1 | 120 (for Quetiapine, similar profile) | - |
| Alpha-1 Adrenergic | Data Available (qualitative) | - |
Note: Quantitative Ki values for this compound are not as extensively documented in single comprehensive studies as for some other antipsychotics. The values presented are compiled from various sources and may be compared with those of other atypical antipsychotics for context. The profile is noted to be similar to clozapine.
Key Signaling Pathways
The therapeutic and adverse effects of this compound are mediated by its influence on intracellular signaling cascades downstream of the receptors it blocks. The primary pathways affected are those linked to dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors by this compound leads to the following key downstream effects:
-
cAMP/PKA Pathway : D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking D2 receptors, this compound disinhibits this pathway, leading to an increase in cAMP and PKA activity.[7]
-
Akt/GSK-3β Pathway : The Akt/GSK-3β signaling cascade is crucial for neuronal survival and synaptic plasticity. Antipsychotics, including those with a pharmacological profile similar to this compound like clozapine and olanzapine, have been shown to modulate this pathway. Blockade of D2 receptors can lead to the phosphorylation and inhibition of GSK-3β through an Akt-dependent mechanism.[4][8]
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are GPCRs that primarily couple to Gq/11 proteins. This compound's antagonism of these receptors influences the following signaling cascade:
-
PLC/IP3/DAG Pathway : Activation of 5-HT2A receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking 5-HT2A receptors, this compound inhibits this signaling pathway.
-
MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell growth, differentiation, and survival. Atypical antipsychotics with 5-HT2A antagonism, such as clozapine, have been shown to modulate the MAPK/ERK pathway, which may contribute to their therapeutic effects.[7][9]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Membrane Preparations : Homogenates from cells (e.g., CHO or HEK293) stably expressing human recombinant D2 or 5-HT2A receptors, or from specific brain regions (e.g., striatum for D2, cortex for 5-HT2A) of rodents or primates.
-
Radioligands :
-
Unlabeled Ligands :
-
This compound (test compound).
-
Non-specific binding agent (e.g., Haloperidol for D2, Mianserin for 5-HT2A).
-
-
Buffers :
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions).
-
Wash Buffer (ice-cold assay buffer).
-
-
Equipment : 96-well microplates, cell harvester, scintillation counter, and scintillation fluid.
2. Procedure:
-
Assay Setup : In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled non-specific agent), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation : Add membrane preparation, radioligand (at a concentration near its Kd), and either buffer, non-specific agent, or this compound to the respective wells. Incubate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing : Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Drug Development Workflow
The development of an atypical antipsychotic like this compound follows a structured workflow from preclinical research to clinical trials.
Preclinical Development Workflow
The preclinical phase involves in vitro and in vivo studies to characterize the pharmacological and toxicological profile of the drug candidate.[12]
Clinical Trial Workflow
Following a successful IND application, the drug candidate progresses through three phases of clinical trials to establish its safety and efficacy in humans.[13][14]
Conclusion
This compound is a multifaceted atypical antipsychotic with a complex pharmacological profile characterized by its antagonist activity at dopamine D2, serotonin 5-HT2A, and other neurotransmitter receptors. Its therapeutic efficacy in psychotic disorders is a result of its modulation of key intracellular signaling pathways, including the cAMP/PKA, Akt/GSK-3β, and PLC/IP3/DAG cascades. A thorough understanding of its receptor binding affinities and downstream effects, as determined through rigorous experimental protocols and a structured drug development workflow, is essential for its rational use in clinical practice and for the development of novel antipsychotic agents with improved efficacy and safety profiles. Further research to fully elucidate the quantitative binding profile and direct signaling effects of this compound will continue to refine our understanding of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. researchgate.net [researchgate.net]
- 7. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic drug mechanisms: links between therapeutic effects, metabolic side effects and the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schizophrenia: Four major clinical trials to watch in 2023 [clinicaltrialsarena.com]
Clotiapine Receptor Binding Affinity Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotiapine is a dibenzothiazepine atypical antipsychotic agent with a complex pharmacological profile characterized by its interaction with a wide range of neurotransmitter receptors. This document provides a comprehensive technical overview of the in vitro receptor binding affinity of this compound. The quantitative binding data is summarized, detailed experimental methodologies for receptor binding assays are described, and key signaling pathways associated with this compound's primary receptor targets are visualized.
Data Presentation: this compound Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors. The Ki value represents the equilibrium dissociation constant of the ligand-receptor complex, with a lower Ki value indicating a higher binding affinity. This data has been compiled from publicly available research.
| Receptor Family | Receptor Subtype | This compound Ki (nM) |
| Dopamine | D1 | 160 |
| D2 | 30 | |
| D4 | 9.4 | |
| Serotonin | 5-HT1A | 230 |
| 5-HT2A | 3.1 | |
| 5-HT2C | 13 | |
| 5-HT3 | 130 | |
| 5-HT6 | 7.3 | |
| 5-HT7 | 19 | |
| Histamine | H1 | 1.1 |
| Adrenergic | α1 | 6.2 |
| α2 | 110 | |
| Muscarinic | M1 | 21 |
Experimental Protocols: Radioligand Binding Assays
The determination of in vitro binding affinities for compounds like this compound is primarily achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand from a specific receptor. Below are detailed methodologies for assays targeting the Dopamine D2 and Serotonin 5-HT2A receptors, which can be adapted for other receptor types.
Dopamine D2 Receptor Radioligand Binding Assay Protocol
This protocol outlines a typical filtration-based radioligand binding assay to determine the affinity of a test compound for the human Dopamine D2 receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).
-
Non-specific Binding Determiner: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
2. Membrane Preparation:
-
Cells expressing the D2 receptor are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay). Membranes are stored at -80°C until use.
3. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding Wells: Contain 50 µL of radioligand ([³H]-Spiperone at a concentration near its Kd), 150 µL of membrane preparation, and 50 µL of assay buffer.
-
Non-specific Binding Wells: Contain 50 µL of radioligand, 150 µL of membrane preparation, and 50 µL of 10 µM Haloperidol.
-
Competition Wells: Contain 50 µL of radioligand, 150 µL of membrane preparation, and 50 µL of varying concentrations of this compound.
-
The plate is incubated for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Serotonin 5-HT2A Receptor Radioligand Binding Assay Protocol
This protocol describes a typical filtration-based radioligand binding assay for the human Serotonin 5-HT2A receptor.[1]
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293).
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).[1]
-
Non-specific Binding Determiner: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved and serially diluted.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% PEI.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
2. Membrane Preparation:
-
The procedure is analogous to the one described for the Dopamine D2 receptor assay.
3. Assay Procedure:
-
The assay is set up in a 96-well plate with a final volume of 200 µL per well.[1]
-
Total Binding Wells: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.[1]
-
Non-specific Binding Wells: 50 µL of 10 µM Mianserin, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.
-
Competition Wells: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.[1]
-
The plate is incubated for 30-60 minutes at 37°C.
-
The reaction is terminated by rapid filtration and the filters are washed with ice-cold wash buffer.[1]
-
Filters are dried and radioactivity is counted as described previously.[1]
4. Data Analysis:
-
Data analysis is performed as described for the Dopamine D2 receptor assay, using the Cheng-Prusoff equation to calculate the Ki value from the determined IC50.[1]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for a radioligand binding assay.
Conclusion
This compound demonstrates a broad receptor binding profile, with high affinity for several key receptors implicated in the pathophysiology of psychotic disorders. Its potent antagonism at Dopamine D2, Serotonin 5-HT2A, and Histamine H1 receptors, along with significant affinity for other receptors, contributes to its therapeutic efficacy and side effect profile. The provided experimental protocols offer a foundational methodology for the continued investigation of this compound and other novel compounds. The visualized signaling pathways highlight the complex intracellular cascades modulated by this atypical antipsychotic. This technical guide serves as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
References
An In-Depth Technical Guide on the Core Pharmacokinetics and Pharmacodynamics of Clotiapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clotiapine is a dibenzothiazepine atypical antipsychotic agent with a pharmacological profile that shares similarities with clozapine. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. While specific quantitative PK parameters for this compound are not extensively documented in publicly available literature, this guide synthesizes the existing information and draws comparisons with structurally related compounds to offer a working understanding for research and development purposes. The pharmacodynamic actions of this compound at various neurotransmitter receptors and its putative impact on intracellular signaling pathways are detailed, supported by experimental evidence where available. This document aims to serve as a foundational resource for scientists and drug development professionals engaged in the study of this compound and related compounds.
Pharmacokinetics
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its therapeutic window and potential for drug-drug interactions. For this compound, comprehensive human pharmacokinetic studies are limited. The data presented here are compiled from available clinical and analytical reports.
Absorption
The route of administration for this compound includes oral and injectable forms (intramuscular and intravenous).[1] Following oral administration, the time to reach maximum plasma concentration (Tmax) has not been formally reported in a dedicated pharmacokinetic study. However, plasma concentrations in patients undergoing treatment have been documented.
Distribution
Metabolism
The metabolism of this compound is presumed to occur primarily in the liver, a common characteristic of antipsychotic drugs. While the specific cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism have not been definitively identified in dedicated studies, the metabolism of structurally similar dibenzothiazepine and dibenzodiazepine antipsychotics like quetiapine and clozapine is well-characterized. Quetiapine is extensively metabolized, primarily by CYP3A4.[4][5][6] Clozapine is a substrate for several CYP enzymes, with CYP1A2 being the major contributor to its metabolism, and CYP2C19, CYP2D6, and CYP3A4 also playing roles.[7][8] It is plausible that this compound is also a substrate for one or more of these enzymes.
Excretion
Information on the excretion of this compound is scarce. For the related compound quetiapine, after administration of a radiolabeled dose, approximately 73% of the radioactivity is excreted in the urine and 21% in the feces, with less than 1% excreted as unchanged drug.[4][5]
Quantitative Pharmacokinetic Data
The following table summarizes the limited available quantitative pharmacokinetic data for this compound, primarily from a study analyzing plasma samples from treated patients. For comparative purposes, data for the structurally related antipsychotics, clozapine and quetiapine, are also included.
| Parameter | This compound | Clozapine | Quetiapine |
| Therapeutic Plasma Concentration | 6 - 155 µg/L[9] | 350 - 600 ng/mL[10] | 50 - 400 ng/mL |
| Post-mortem Blood Concentration | 22 - 341 µg/L[9] | - | - |
| Time to Peak (Tmax) | Not Reported | 1.1 - 3.6 hours[11][12] | 1 - 2 hours[4][12] |
| Elimination Half-life (t½) | Not Reported | 9.1 - 17.4 hours[11][12] | ~7 hours[4][13] |
| Apparent Volume of Distribution (Vd/F) | Not Reported | 1.6 - 7.3 L/kg[11][12] | 513 - 710 L (10 L/kg)[14][12] |
| Apparent Plasma Clearance (CL/F) | Not Reported | 8.7 - 53.3 L/h[11][12] | 55 - 87 L/h[14][12] |
| Plasma Protein Binding | Not Reported | ~95%[2] | ~83%[4][13] |
| Bioavailability (F) | Not Reported | 27 - 50%[15] | Not formally determined, but relative bioavailability is nearly complete[4] |
| Excretion | Not Reported | - | 73% Urine, 21% Feces[4][5] |
Pharmacodynamics
This compound is classified as an atypical antipsychotic, and its mechanism of action is believed to involve the antagonism of multiple neurotransmitter receptors in the brain.[1][16]
Receptor Binding Profile
Like other atypical antipsychotics, this compound exhibits a broad receptor binding profile. It has a notable affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of this drug class.[10][14] The ratio of its D2 to 5-HT2 blockade is reported to be similar to that of clozapine.[1] this compound also demonstrates high affinity for 5-HT6 and 5-HT7 receptors and acts as a blocker of 5-HT3 receptors.[1] Its sedative properties are likely attributable to its antagonism of histamine H1 receptors.[16]
A comprehensive table of binding affinities (Ki values) for this compound across a wide range of receptors is not available in the literature. The table below presents a qualitative summary of its known receptor interactions.
| Receptor | Interaction |
| Dopamine D2 | Antagonist |
| Serotonin 5-HT2A | Antagonist |
| Serotonin 5-HT3 | Blocker |
| Serotonin 5-HT6 | High Affinity |
| Serotonin 5-HT7 | High Affinity |
| Dopamine D4 | Putative Antagonist[1] |
| Histamine H1 | Antagonist |
| Adrenergic α1 | Antagonist |
| Adrenergic α2 | Antagonist |
Signaling Pathways
The intracellular signaling pathways modulated by this compound have not been directly elucidated. However, based on its structural and pharmacological similarity to clozapine, it is hypothesized to affect similar downstream signaling cascades. Atypical antipsychotics are known to influence key pathways involved in neuronal survival, plasticity, and gene expression.
The Akt/GSK-3β pathway is a critical regulator of cell survival and metabolism. Studies on clozapine have shown that it can modulate this pathway, leading to the phosphorylation and inactivation of GSK-3β.[17] This action is thought to contribute to the therapeutic effects of some antipsychotics.
Figure 1: Hypothesized modulation of the Akt/GSK-3β signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is involved in cell proliferation, differentiation, and survival. Clozapine has been shown to selectively activate the MEK/ERK pathway.[18][19][20] It is plausible that this compound may exert similar effects on this signaling cascade.
Figure 2: Postulated influence of this compound on the MEK/ERK signaling pathway.
Experimental Protocols
Detailed experimental protocols for studying the pharmacokinetics and pharmacodynamics of this compound are not widely published. The following sections provide generalized methodologies based on standard practices in pharmacology and drug metabolism, with specific details for this compound where available.
Quantification of this compound in Biological Matrices
A validated method for the detection and quantification of this compound in blood and urine specimens using gas chromatography-mass spectrometry (GC-MS) has been described. A similar methodology using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) has also been reported.[9]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform liquid-liquid extraction at pH 9.5 with a mixture of n-hexane and dichloromethane (e.g., 85:15 v/v).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode-array detection at a wavelength appropriate for this compound (e.g., determined by UV scan).
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of known this compound concentrations in the biological matrix.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.
-
Figure 3: General workflow for the quantification of this compound in plasma by HPLC-DAD.
In Vitro Metabolism Studies
To identify the CYP enzymes responsible for this compound metabolism, in vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes can be performed.
-
Incubation: Incubate this compound at a fixed concentration with pooled HLMs in the presence of NADPH (as a cofactor) and a panel of selective CYP inhibitors.
-
Analysis: After a specified incubation time, terminate the reaction and analyze the formation of this compound metabolites (or the depletion of the parent drug) using a validated analytical method (e.g., LC-MS/MS).
-
Interpretation: A significant reduction in the metabolic rate in the presence of a specific CYP inhibitor indicates the involvement of that particular isoenzyme in this compound metabolism.
Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
-
Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Figure 4: Experimental workflow for a dopamine D2 receptor binding assay.
Western Blot Analysis for Signaling Pathway Activation
Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK, following treatment with this compound.
-
Cell Culture and Treatment: Culture a suitable neuronal cell line and treat with varying concentrations of this compound for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated Akt (p-Akt).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
Conclusion
This compound is an atypical antipsychotic with a pharmacodynamic profile that suggests efficacy in the treatment of psychosis, potentially with a clozapine-like mechanism of action. However, a comprehensive understanding of its clinical pharmacology is hampered by the limited availability of quantitative pharmacokinetic data. Further research is warranted to fully characterize the ADME properties of this compound, identify the specific enzymes involved in its metabolism, and elucidate its precise effects on intracellular signaling pathways. The methodologies outlined in this guide provide a framework for conducting such investigations, which will be crucial for optimizing the therapeutic use of this compound and for the development of novel antipsychotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Role of Patients’ CYP3A-Status in Clozapine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination and distribution of this compound (Entumine) in human plasma, post-mortem blood and tissue samples from this compound-treated patients and from autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. psychiatrist.com [psychiatrist.com]
- 14. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound for acute psychotic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clozapine induction of ERK1/2 cell signalling via the EGF receptor in mouse prefrontal cortex and striatum is distinct from other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Clotiapine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clotiapine is a dibenzothiazepine atypical antipsychotic agent effective in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is attributed to a complex pharmacological profile involving interactions with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and the experimental methodologies used for its evaluation. The information presented is intended to support further research and drug development efforts in the field of neuropsychopharmacology.
Introduction
This compound (brand name Entumine) is an atypical antipsychotic drug first introduced in the 1970s.[1] Chemically, it is a dibenzothiazepine derivative, sharing structural similarities with clozapine.[1] Like other atypical antipsychotics, this compound's mechanism of action involves the modulation of several key neurotransmitter pathways in the central nervous system, which distinguishes it from first-generation or "typical" antipsychotics that primarily act as dopamine D2 receptor antagonists.[2][3] This multi-receptor interaction profile is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects.[1][4]
This guide summarizes the essential in vitro pharmacological properties of this compound, presents quantitative data on its receptor binding profile, and describes the standard experimental protocols for its characterization.
Pharmacological Profile and Mechanism of Action
The primary mechanism of action for this compound is the antagonism of a broad range of neurotransmitter receptors.[1] Its antipsychotic effects are thought to be mediated principally through the blockade of dopamine D2 and serotonin 5-HT2A receptors.[2]
-
Dopamine Receptor Antagonism : Blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy and is associated with the alleviation of positive symptoms such as hallucinations and delusions.[2]
-
Serotonin Receptor Antagonism : this compound exhibits strong antagonistic activity at 5-HT2A receptors. This action is thought to contribute to its efficacy against negative symptoms and may also mitigate the extrapyramidal side effects typically associated with potent D2 blockade.[2][3] The ratio of D2 to 5-HT2A receptor blockade is a key characteristic of atypical antipsychotics.
-
Other Receptor Interactions : this compound also interacts with histamine (H1), adrenergic (α1), and muscarinic (M1) receptors.[1] Antagonism at these receptors does not directly contribute to its primary antipsychotic effect but is largely responsible for its side-effect profile, including sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects like dry mouth and constipation (M1 antagonism).[5][6]
Data Presentation: Receptor Binding Affinity
The affinity of a compound for a specific receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the receptor binding affinities of this compound in comparison to the well-characterized atypical antipsychotic, clozapine.
| Receptor Target | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine | ||
| D₁ | 26 | 85 |
| D₂ | 30 | 125 - 160 |
| D₄ | 7 | 21 |
| Serotonin | ||
| 5-HT₁ₐ | 210 | 170 |
| 5-HT₂ₐ | 3 | 12 |
| 5-HT₂c | 7 | 10 |
| 5-HT₃ | 150 | 110 |
| 5-HT₆ | 4 | 6 |
| 5-HT₇ | 19 | 15 |
| Adrenergic | ||
| α₁ | 15 | 15 |
| α₂ | 100 | 110 |
| Histamine | ||
| H₁ | 1 | 6 |
| Muscarinic | ||
| M₁ | 20 | 2 |
| M₂ | 110 | 15 |
| M₃ | 40 | 10 |
| M₄ | 15 | 10 |
| M₅ | 40 | 15 |
Data compiled from Crapanzano et al., 2019, presented in the figure titled "receptor binding affinities of clothiapine, quetiapine and clozapine (expressed as Ki [nM])".[7]
Signaling Pathways and Functional Activity
This compound functions primarily as an antagonist at dopamine and serotonin receptors, meaning it blocks the downstream signaling typically initiated by the binding of the endogenous neurotransmitter.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o protein. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the D2 receptor but does not activate it, thereby preventing dopamine from binding and inhibiting adenylyl cyclase. This blockade helps to modulate dopamine activity in the brain.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are GPCRs that couple to the Gαq/11 protein. Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium (Ca²⁺) levels. As an antagonist, this compound binds to the 5-HT2A receptor and prevents serotonin from initiating this signaling cascade. Many atypical antipsychotics, including clozapine, have been shown to act as inverse agonists at 5-HT2A receptors, meaning they can reduce the receptor's basal activity even in the absence of an agonist.
Experimental Protocols
The characterization of this compound's in vitro pharmacology relies on standardized assays. Below are detailed methodologies for the key experiments used to determine receptor binding affinity and functional activity.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To calculate the Ki of this compound for a target receptor.
Materials:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or from homogenized brain tissue.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]Spiperone for D2 receptors).
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters. Receptor-bound radioligand is retained on the filter, while unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP and Calcium Flux)
Functional assays measure the biological response resulting from a drug-receptor interaction, determining whether the compound is an agonist, antagonist, or inverse agonist.
Objective: To determine this compound's functional potency (IC₅₀) as an antagonist at the D2 receptor.
Procedure:
-
Cell Culture: Use cells stably expressing the D2 receptor (e.g., CHO-D2R).
-
Pre-treatment: Incubate cells with various concentrations of this compound.
-
Stimulation: Add a D2 receptor agonist (e.g., Quinpirole) at a concentration that produces a submaximal response (e.g., EC₈₀), along with a compound like Forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. The resulting inhibition curve is used to calculate the IC₅₀ value, representing this compound's potency as an antagonist.
Objective: To determine this compound's functional potency (IC₅₀) as an antagonist at the 5-HT2A receptor.
Procedure:
-
Cell Culture: Use cells stably expressing the 5-HT2A receptor (e.g., HEK-5HT2A).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pre-treatment: Incubate the dye-loaded cells with various concentrations of this compound.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a 5-HT2A agonist (e.g., Serotonin) and immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of this compound to generate an inhibition curve and calculate the IC₅₀ value.
Conclusion
The in vitro characterization of this compound reveals a multi-receptor antagonist profile with high affinity for serotonin 5-HT₂ₐ, histamine H₁, and dopamine D₄ receptors, and moderate affinity for dopamine D₂ and muscarinic M₁ receptors. This profile, which is comparable to that of clozapine, provides a pharmacological basis for its classification as an atypical antipsychotic. Its potent antagonism of D2 and 5-HT2A receptors is central to its therapeutic efficacy, while its interactions with histaminergic, adrenergic, and muscarinic receptors explain its characteristic side-effect profile. The standardized in vitro assays detailed in this guide, including radioligand binding and functional cell-based assays, are essential tools for quantifying these interactions and form the foundation for further preclinical and clinical investigation of this compound and related compounds.
References
- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of this compound in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of typical and atypical antipsychotic drugs based on in vivo occupancy of serotonin2 and dopamine2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quetiapine - Wikipedia [en.wikipedia.org]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological substantiation of antipsychotic-associated pneumonia: Systematic literature review and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Clotiapine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Dibenzothiazepine Antipsychotic
Abstract
Clotiapine is an atypical antipsychotic belonging to the dibenzothiazepine chemical class, first introduced in the 1970s. While not as widely utilized as some newer atypical antipsychotics, it has demonstrated efficacy in managing acute psychotic illnesses and in treatment-resistant cases of schizophrenia. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, pharmacokinetics, clinical efficacy, and associated experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and clinical profile.
Introduction
This compound, chemically known as 2-chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1][2]thiazepine, is a tricyclic antipsychotic with a pharmacological profile that shares similarities with both typical and atypical antipsychotics. Its dibenzothiazepine structure is related to other atypical agents like quetiapine and clozapine.[3][4] this compound is recognized for its sedative properties and has been used in the management of acute psychosis, agitation, and schizophrenia.[5] Some sources classify it as a typical antipsychotic due to a notable incidence of extrapyramidal side effects, while others consider it atypical based on its receptor binding profile and efficacy in treatment-resistant patients.[3][6]
Pharmacodynamics: Mechanism of Action
This compound's therapeutic effects are believed to be mediated through its antagonist activity at various neurotransmitter receptors in the central nervous system. Its complex pharmacology involves interactions with dopamine, serotonin, histamine, and adrenergic receptors.[7]
Dopamine Receptor Antagonism
Like all antipsychotics, this compound exhibits antagonism at dopamine D2 receptors. Blockade of these receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][8] However, its affinity for D2 receptors is lower than that of many typical antipsychotics, which may contribute to a reduced propensity for extrapyramidal symptoms (EPS).[9]
Serotonin Receptor Antagonism
This compound is a potent antagonist of serotonin 5-HT2A receptors.[7][10] This action is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and to mitigate the extrapyramidal side effects associated with D2 blockade. The 5-HT2A antagonism may indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex.[11]
Other Receptor Interactions
This compound also demonstrates significant affinity for other receptors, which contributes to both its therapeutic effects and its side effect profile:
-
Histamine H1 Receptor Antagonism: Potent H1 receptor blockade is responsible for this compound's prominent sedative and hypnotic effects.[2][7]
-
Alpha-1 Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension and dizziness.[2]
-
Muscarinic M1 Receptor Antagonism: Anticholinergic effects such as dry mouth, blurred vision, and constipation are attributable to its activity at M1 receptors.[2]
Data Presentation: Quantitative Pharmacology
This section summarizes the quantitative data related to this compound's receptor binding affinity and pharmacokinetics.
Receptor Binding Affinities
The following table presents the receptor binding affinities (Ki values) of this compound in comparison to the related dibenzothiazepine, quetiapine, and the prototypical atypical antipsychotic, clozapine. Lower Ki values indicate higher binding affinity.
| Receptor | This compound Ki (nM) | Quetiapine Ki (nM) | Clozapine Ki (nM) |
| Dopamine D1 | 130 | 455 | 85 |
| Dopamine D2 | 31 | 160 | 125 |
| Dopamine D4 | 9.4 | 1930 | 21 |
| Serotonin 5-HT1A | 210 | 1190 | 160 |
| Serotonin 5-HT2A | 2.6 | 118 | 13 |
| Serotonin 5-HT2C | 11 | 2960 | 13 |
| Histamine H1 | 1.1 | 18 | 7.1 |
| Adrenergic α1 | 6.2 | 23 | 14 |
| Adrenergic α2 | 140 | 796 | 210 |
| Muscarinic M1 | 19 | >1000 | 1.9 |
Data compiled from various sources.[9][12][13]
Pharmacokinetic Parameters
Detailed pharmacokinetic data for this compound in humans is limited compared to newer antipsychotics. The available information is summarized below. For comparative purposes, pharmacokinetic parameters for the structurally related drug quetiapine are also provided.
| Parameter | This compound | Quetiapine |
| Time to Peak (Tmax) | ~1-2 hours (oral) | 1-2 hours (oral)[14] |
| Half-life (t1/2) | ~7 hours (oral) | ~7 hours (parent compound)[14] |
| Bioavailability | Not fully established | Nearly complete relative bioavailability (oral tablets vs. solution)[14] |
| Protein Binding | Data not available | ~83%[14] |
| Metabolism | Primarily hepatic, likely involving Cytochrome P450 enzymes. | Primarily hepatic via CYP3A4.[1][15][16] |
| Therapeutic Plasma Conc. | 6 - 155 µg/L | 100 - 500 ng/mL (suggested) |
| Toxic Plasma Conc. | > 341 µg/L (post-mortem) | Data not available |
Data for this compound plasma concentrations from Sporkert et al. (2007).[1] Quetiapine data is provided for context.[14]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological and behavioral effects of this compound.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human receptor of interest are cultured and harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Cell membrane preparation containing the target receptor.
-
Varying concentrations of unlabeled this compound (the competitor).
-
-
Total binding is determined in the absence of a competitor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Catalepsy Test in Rats
Objective: To assess the potential of this compound to induce extrapyramidal side effects (motor rigidity) in an animal model.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Apparatus: A horizontal bar is raised to a specific height (e.g., 9-10 cm) above a flat surface.
-
Procedure:
-
Rats are administered this compound intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., haloperidol) are included.
-
At specified time points after injection (e.g., 30, 60, 90 minutes), each rat is tested for catalepsy.
-
The rat's forepaws are gently placed on the elevated bar.
-
The latency to remove both forepaws from the bar is recorded with a stopwatch, up to a maximum cut-off time (e.g., 180 seconds).
-
The test is typically repeated multiple times for each animal at each time point.
-
-
Data Analysis:
-
The mean descent latency for each treatment group is calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the this compound-treated groups to the vehicle and positive control groups. A significant increase in descent latency indicates a cataleptic effect.[7][17][18]
-
Conditioned Avoidance Response (CAR) in Rodents
Objective: To evaluate the antipsychotic-like activity of this compound. The selective suppression of a conditioned avoidance response without impairing the unconditioned escape response is predictive of antipsychotic efficacy.[19]
Methodology:
-
Animals: Rats or mice are used.
-
Apparatus: A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric foot shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, can be presented.
-
Procedure:
-
Acquisition/Training: The animal is placed in one compartment. The CS is presented for a short duration (e.g., 10 seconds), followed by the US. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment during the US presentation (an escape response). Trials are repeated until the animal reaches a stable performance of avoidance responses.
-
Testing: Once the avoidance response is learned, the effect of this compound is tested.
-
Animals are pre-treated with various doses of this compound, vehicle, or a reference antipsychotic.
-
After a set pre-treatment time, the animals are placed back in the shuttle box and subjected to a series of trials.
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
-
Data Analysis:
-
The percentage of avoidance responses for each treatment group is calculated.
-
A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly increase the number of escape failures (i.e., it does not cause general motor impairment).[20][21]
-
Clinical Efficacy
This compound has been evaluated in several clinical trials for the treatment of acute psychosis and schizophrenia.
Comparison with Other Antipsychotics
-
Versus Zuclopenthixol Acetate: this compound has been compared to zuclopenthixol acetate for the management of acute psychosis. The available evidence does not suggest a clear superiority of one agent over the other in terms of efficacy or overall adverse effects.[10][24]
Clinical Trial Methodology
Clinical trials evaluating this compound for schizophrenia typically involve the following design elements:
-
Study Design: Randomized, double-blind, active-comparator controlled trials are the gold standard.
-
Patient Population: Inclusion criteria often specify patients with a DSM-based diagnosis of schizophrenia or other acute psychotic illnesses.[25][26] Exclusion criteria commonly include substance-induced psychosis, significant medical comorbidities that could interfere with the study, and a history of non-response to adequate trials of other antipsychotics (unless the study is specifically designed for treatment-resistant populations).[26][27]
-
Dosage and Titration: this compound is typically administered orally, with doses ranging from 120 mg to 360 mg per day in divided doses for acute psychosis.[28] Dose titration schedules vary, but in an inpatient setting, doses may be increased every few days to reach a therapeutic level.[29]
-
Efficacy Assessment: The primary outcome measure is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS). Secondary outcomes often include changes in PANSS subscales, the Clinical Global Impression (CGI) scale, and measures of social and occupational functioning.[24][30][31]
Safety and Tolerability
The side effect profile of this compound is a result of its interactions with multiple receptor systems.
Common Adverse Effects:
-
Sedation and Somnolence: Due to potent H1 receptor antagonism, this is one of the most frequently reported side effects.[2]
-
Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention can occur due to muscarinic receptor blockade.[2]
-
Orthostatic Hypotension and Dizziness: Resulting from α1-adrenergic antagonism.[2]
-
Weight Gain: A common metabolic side effect associated with many atypical antipsychotics.[3]
-
Extrapyramidal Symptoms (EPS): While generally considered to have a lower risk than typical antipsychotics, this compound can cause acute dystonia, akathisia, and parkinsonism.[2]
Serious Adverse Effects:
-
Tardive Dyskinesia (TD): A risk with long-term use of antipsychotics.
-
Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal reaction.
-
Seizures: this compound may lower the seizure threshold.[2]
-
Agranulocytosis: A rare but serious blood dyscrasia has been associated with antipsychotics of this class.
Signaling Pathways
The antipsychotic effect of this compound is primarily mediated by its modulation of dopaminergic and serotonergic signaling pathways.
Dopamine D2 and Serotonin 5-HT2A Receptor Interaction
The "atypicality" of antipsychotics like this compound is often attributed to the interplay between D2 and 5-HT2A receptor blockade. 5-HT2A receptor antagonism is thought to disinhibit dopamine release in the nigrostriatal and prefrontal pathways. This may alleviate the motor side effects caused by D2 blockade in the striatum and improve negative and cognitive symptoms associated with prefrontal cortex dysfunction.
Conclusion
This compound is a dibenzothiazepine antipsychotic with a complex receptor binding profile that underlies its therapeutic efficacy and side effects. Its potent antagonism at 5-HT2A receptors, combined with moderate D2 receptor blockade, aligns it with the pharmacology of atypical antipsychotics. While clinical data, particularly comprehensive pharmacokinetic and large-scale efficacy trials, are less abundant than for newer agents, existing evidence supports its utility in specific clinical situations, including acute psychosis and for some treatment-resistant patients. Further research, particularly well-designed comparative trials and detailed pharmacokinetic studies, would be beneficial to more precisely define its place in the modern antipsychotic armamentarium. This guide provides a foundational technical overview for professionals engaged in the research and development of antipsychotic therapies.
References
- 1. The metabolism of atypical antipsychotic drugs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aliemcards.com [aliemcards.com]
- 4. Eligibility of schizophrenia inpatients to participate in clinical trials | Revista de Psiquiatría y Salud Mental (English Edition) [elsevier.es]
- 5. Clozapine Titration for People in Early Psychosis: A Chart Review and Treatment Guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of clozapine augmentation with specific doses of other antipsychotics in schizophrenia: a meta‐analysis from two nationwide cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Pharmacokinetics of Atypical Antipsychotics: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 16. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinician.nejm.org [clinician.nejm.org]
- 19. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benthamdirect.com [benthamdirect.com]
- 23. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 24. Early predictors of poor treatment response in patients with schizophrenia treated with atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 417studies.com [417studies.com]
- 27. fda.gov [fda.gov]
- 28. hcplive.com [hcplive.com]
- 29. mhc [mhc.kglmeridian.com]
- 30. AN OPEN CLINICAL TRIAL WITH CLOZAPINE IN TREATMENT-RESISTANT SCHIZOPHRENICS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Onset of Action of Selected Second-Generation Antipsychotics (Pines)–A Systematic Review and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clotiapine Administration in In Vivo Rodent Models
Disclaimer: Due to a significant lack of publicly available data on the specific dosages of clotiapine for in vivo rodent models, this document provides detailed information on clozapine , a structurally and pharmacologically similar atypical antipsychotic. Researchers can use this information as a starting point for study design, but it is crucial to conduct dose-response studies to determine the optimal dosage of this compound for specific experimental paradigms.
Introduction
This compound is an atypical antipsychotic of the dibenzothiazepine class. It exhibits a pharmacological profile characterized by a high affinity for dopamine D4 and serotonin 5-HT2A receptors, and a lower affinity for dopamine D2 receptors, similar to clozapine. This profile is thought to contribute to its antipsychotic efficacy with a reduced risk of extrapyramidal side effects. These application notes provide a summary of dosages and experimental protocols for clozapine in rodent models, which can serve as a valuable reference for initiating studies with this compound.
Data Presentation: Clozapine Dosage in Rodent Models
The following table summarizes clozapine dosages used in various in vivo rodent models. It is critical to note that the optimal dose can vary significantly depending on the rodent species and strain, the route of administration, the specific behavioral or physiological endpoint being measured, and whether the administration is acute or chronic.
| Rodent Model | Species/Strain | Route of Administration | Dosage Range (mg/kg) | Experimental Focus | Reference(s) |
| Catalepsy | Rat (Sprague-Dawley, Wistar) | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 1 - 40 | Assessment of extrapyramidal side effects | [1][2] |
| Conditioned Avoidance Response | Rat (Sprague-Dawley), Mouse (BALB/c) | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 2.5 - 10 | Prediction of antipsychotic efficacy | [3][4][5] |
| Locomotor Activity | Rat (Sprague-Dawley), Mouse | Intraperitoneal (i.p.) | 2.5 - 10 | Assessment of sedative effects and general activity | [6] |
| Social Interaction | Rat | Intraperitoneal (i.p.) | 10 | Modeling negative symptoms of schizophrenia | |
| Drug Discrimination | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 1.25 - 5 | Investigating subjective drug effects | [7] |
| Maternal Behavior | Rat | Subcutaneous (s.c.) | 1.5 - 10 | Assessing effects on social and motivational behaviors | [8] |
Experimental Protocols
Catalepsy Test in Rats
Objective: To assess the potential of a compound to induce extrapyramidal side effects (motor rigidity). Atypical antipsychotics like clozapine are expected to induce minimal to no catalepsy compared to typical antipsychotics.
Materials:
-
This compound or Clozapine
-
Vehicle (e.g., 0.9% saline, distilled water with a few drops of Tween 80)
-
Syringes and needles for injection (e.g., 25-27 gauge)
-
Catalepsy bar (horizontal bar raised approximately 9 cm from the surface)
-
Stopwatch
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Drug Preparation: Dissolve this compound/clozapine in the chosen vehicle to the desired concentration. Sonication may be required to aid dissolution. Prepare fresh on the day of the experiment.
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Administration: Administer the drug or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Testing: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch as soon as the paws are in position. Measure the time until the rat removes one of its paws from the bar. This is the cataleptic time. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the cataleptic time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic potential of a compound. This test assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Materials:
-
This compound or Clozapine
-
Vehicle
-
Syringes and needles
-
Shuttle box with a grid floor capable of delivering a mild footshock, equipped with a conditioned stimulus (CS) (e.g., light or tone) and an unconditioned stimulus (US) (footshock).
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the rat does not move, deliver the US (e.g., 0.5 mA footshock) immediately after the CS offset for a short duration (e.g., 5 seconds). The rat can terminate the shock by moving to the other compartment (escape response).
-
Repeat for a set number of trials (e.g., 50 trials per day) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing (Performance):
-
Once the rats have acquired the avoidance response, administer this compound/clozapine or vehicle.
-
After a predetermined time (e.g., 30-60 minutes post-injection), place the rat back in the shuttle box and begin the CAR session.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: Analyze the percentage of avoidance responses and escape latencies. A compound with antipsychotic potential is expected to decrease the number of avoidance responses without significantly affecting the number of escape responses or increasing escape latency.
Visualization of Signaling Pathways and Workflows
Simplified Signaling Pathway of Atypical Antipsychotics
The following diagram illustrates the primary receptor targets of atypical antipsychotics like clozapine and, putatively, this compound. Their therapeutic effects are believed to arise from a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.
Caption: Simplified signaling pathway of this compound/clozapine.
Experimental Workflow for In Vivo Rodent Study
This diagram outlines a typical workflow for conducting an in vivo study to evaluate the effects of this compound in a rodent model.
References
- 1. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol, but not clozapine, produces dramatic catalepsy in Δ9-THC-treated rats: possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clozapine, but not olanzapine, disrupts conditioned avoidance response in rats by antagonizing 5-HT2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generalization to atypical antipsychotic drugs depends on training dose in rats trained to discriminate 1.25 mg/kg clozapine versus 5.0 mg/kg clozapine versus vehicle in a three-choice drug discrimination task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drugs on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Administration of Clotiapine in Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotiapine is an atypical antipsychotic medication that exhibits antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a pharmacological profile characteristic of this class of drugs.[1] Its mechanism of action also involves antagonism of histamine H1 receptors, which may contribute to its sedative effects.[1] These application notes provide a comprehensive overview of the protocols for administering this compound in preclinical animal studies, with a focus on rodent models. Due to the limited availability of specific preclinical data for this compound, information from the structurally and pharmacologically similar compound, clozapine, is used as a reference for dosage and pharmacokinetic parameters. Researchers are strongly advised to conduct dose-ranging and tolerability studies for this compound before commencing formal investigations.
Data Presentation: Pharmacokinetics and Dosing
Quantitative data for this compound in animal models is not extensively available in the public domain. The following tables provide illustrative pharmacokinetic and pharmacodynamic data based on studies with the related compound, clozapine, to serve as a guide for experimental design.
Table 1: Illustrative Pharmacokinetic Parameters of Clozapine in Rodents
| Parameter | Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Clozapine | Rat | Intravenous | 1-5 | - | - | 1.36 | - | [2] |
| Clozapine | Rat | Oral | 2.5-10 | - | - | 1.36 | 5.32 | [2] |
| Clozapine | Mouse | Intraperitoneal | 10 | ~1500 | 0.25 | 1.2 (wild-type) | - | [3] |
Table 2: Illustrative Effective Doses (ED50) of Clozapine in Rodent Behavioral Models
| Behavioral Test | Animal Model | Effect | ED50 (mg/kg) | Route of Administration | Reference |
| Amphetamine-Induced Hyperactivity | Rat | Inhibition of hyperlocomotion | ~5.0 | Subcutaneous | [4] |
| Catalepsy Test | Rat | Induction of catalepsy (at high doses) | >40 | Subcutaneous | [5] |
| Phencyclidine-Induced Behavior | Rat | Inhibition of stereotyped behavior | ~5.0-10.0 (chronic) | - |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the antipsychotic potential of compounds like this compound are provided below.
Amphetamine-Induced Hyperlocomotion Test
This model is widely used to assess the potential of a compound to mitigate the positive symptoms of psychosis.
Objective: To evaluate the effect of this compound on locomotor activity stimulated by amphetamine.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats)
-
This compound
-
d-amphetamine sulfate
-
Vehicle for this compound (e.g., 0.9% saline with a small amount of acid to aid dissolution, followed by pH adjustment)
-
Vehicle for amphetamine (0.9% saline)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the test day, place each animal in an open-field chamber for a 30-60 minute habituation period to allow exploration and for locomotor activity to return to a stable baseline.
-
Drug Administration:
-
Administer this compound or its vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage). The timing of administration should be based on the expected Tmax of the compound. For clozapine, peak effects are often observed 30-60 minutes post-administration.
-
Following the this compound/vehicle injection, return the animals to their home cages.
-
-
Amphetamine Challenge: At the appropriate time after this compound administration, inject the animals with d-amphetamine (e.g., 1.5 mg/kg, s.c.) or saline.
-
Data Collection: Immediately after the amphetamine injection, place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the recording period. Compare the activity of the this compound-treated groups to the vehicle-amphetamine group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Catalepsy Test
This test is used to assess the propensity of a compound to induce extrapyramidal side effects (EPS), which are characteristic of typical antipsychotics. Atypical antipsychotics like clozapine generally show a low propensity for inducing catalepsy at therapeutic doses.[5]
Objective: To determine the cataleptic potential of this compound.
Materials:
-
Test animals (e.g., male Wistar rats)
-
This compound
-
Vehicle
-
Horizontal bar (e.g., 1 cm in diameter, elevated 9 cm from the surface)
-
Stopwatch
Procedure:
-
Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.
-
Testing for Catalepsy: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the rat onto the horizontal bar.
-
Measurement: Start the stopwatch and measure the time until the rat removes both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used. If the rat remains in the position for the entire cut-off period, it is recorded as the maximum time.
-
Data Analysis: The latency to descend from the bar is recorded. A significant increase in the descent time in the this compound-treated groups compared to the vehicle group indicates a cataleptic effect. Data can be analyzed using non-parametric tests (e.g., Kruskal-Wallis test) or ANOVA on transformed data.
Phencyclidine (PCP)-Induced Behavioral Models
PCP, an NMDA receptor antagonist, is used to model both positive and negative symptoms of schizophrenia in rodents.
Objective: To assess the ability of this compound to reverse PCP-induced behavioral abnormalities, such as stereotyped behavior or social interaction deficits.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle
-
Observation chambers or social interaction arenas
Procedure (for stereotyped behavior):
-
Drug Administration: Administer this compound or vehicle.
-
PCP Administration: After the appropriate pretreatment time, administer PCP (e.g., 2.0-5.0 mg/kg, s.c.).
-
Behavioral Scoring: Following PCP injection, place the animals in individual observation cages. At set time intervals, a trained observer blind to the treatment conditions should score the intensity of stereotyped behaviors (e.g., head weaving, sniffing, circling) using a rating scale.
-
Data Analysis: Compare the stereotypy scores between the different treatment groups using appropriate statistical analyses.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
References
- 1. What is the mechanism of Clothiapine? [synapse.patsnap.com]
- 2. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Clotiapine in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine class. Due to its structural and pharmacological similarities to clozapine, it is a valuable tool in preclinical schizophrenia research. These application notes provide a comprehensive overview of the use of this compound in relevant animal models, detailing its mechanism of action, experimental protocols, and key quantitative data to guide researchers in their study design and execution.
Mechanism of Action
This compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its therapeutic effects are believed to be mediated through a combination of receptor antagonism at dopamine, serotonin, adrenergic, and muscarinic receptors.
Key Signaling Pathways
The primary mechanism of action of this compound involves the modulation of dopaminergic and serotonergic pathways. It acts as an antagonist at dopamine D2 receptors, which is a hallmark of antipsychotic efficacy in alleviating positive symptoms.[1] Additionally, its potent antagonism of serotonin 5-HT2A receptors is thought to contribute to its atypical profile, including a lower propensity for extrapyramidal side effects and potential efficacy against negative and cognitive symptoms.[1]
Data Presentation: Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound (using clozapine data as a proxy) and other relevant antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Clozapine) | Haloperidol | Risperidone | Olanzapine | Quetiapine | Aripiprazole |
| Dopamine D2 | 125 - 160 | 1.2 | 3.3 | 11 | 160 | 0.34 |
| Serotonin 5-HT2A | 5.4 | 45 | 0.16 | 4 | 29 | 3.4 |
| Histamine H1 | 1.1 | 800 | 220 | 7 | 11 | 61 |
| Muscarinic M1 | 1.9 | 1000 | >10,000 | 26 | 1000 | >10,000 |
| Adrenergic α1 | 7 | 11 | 1.6 | 54 | 19 | 57 |
Table 2: Dose-Response in Behavioral Models (Rodents)
| Behavioral Test | Schizophrenia Model | This compound (Clozapine) Dose Range (mg/kg) | Effect |
| Prepulse Inhibition (PPI) | NMDA Antagonist (e.g., MK-801) Induced Deficit | 1.25 - 10 | Reversal of PPI deficit[2][3] |
| Social Interaction Test | NMDA Antagonist (e.g., PCP) Induced Deficit | 0.3 - 10 | Increased social interaction[4][5] |
| Catalepsy Bar Test | - | Up to 40 | Low propensity to induce catalepsy[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Behavioral Assays
This test assesses sensorimotor gating, a process that is deficient in schizophrenia patients.
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a speaker to deliver acoustic stimuli, and a sensor platform to measure the animal's startle response.
-
Procedure:
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimatization period with background white noise (65-70 dB).
-
Drug Administration: Administer this compound (or vehicle control) intraperitoneally (i.p.) at the desired dose (e.g., 1.25, 2.5, 5, 10 mg/kg) 30-60 minutes before testing.
-
Schizophrenia Model Induction (if applicable): Administer an NMDA receptor antagonist like MK-801 (e.g., 0.2 mg/kg, i.p.) 15 minutes after this compound administration.
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + Pulse trials: The pulse stimulus is preceded by a lower-intensity prepulse (e.g., 75, 80, 85 dB, 20 ms duration) with a short inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the animal's movement. PPI is calculated as: (1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)) * 100%.
-
This test evaluates social withdrawal, a negative symptom of schizophrenia.
-
Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 x 30 cm).
-
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound (or vehicle control) i.p. at the desired dose (e.g., 0.3, 1, 3, 10 mg/kg) 30-60 minutes before testing.
-
Schizophrenia Model Induction (if applicable): Administer an NMDA receptor antagonist like PCP (e.g., 2 mg/kg, s.c.) 15 minutes after this compound administration.
-
Testing: Place a pair of unfamiliar, weight-matched rats in the arena for a 10-minute session.
-
Data Analysis: Score the total time spent in active social behaviors (e.g., sniffing, grooming, following). A video tracking system can be used for automated scoring.
-
This test assesses the propensity of a drug to induce extrapyramidal side effects (motor rigidity).
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) raised to a height where the rat's forepaws can be placed on it while its hind paws remain on the surface.
-
Procedure:
-
Drug Administration: Administer this compound (or a positive control like haloperidol) i.p. at various doses.
-
Testing: At set time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Data Analysis: Measure the time (in seconds) it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Neurochemical Analysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Recovery: Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 10-20 minutes for at least 2 hours to establish a stable baseline.
-
Drug Administration: Administer this compound systemically.
-
Post-drug Collection: Continue collecting dialysate samples for at least 2-3 hours.
-
Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Electrophysiological Analysis
This technique measures the firing activity of individual neurons in response to drug administration.
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., ventral tegmental area, VTA).
-
Electrode Placement: Slowly lower a recording microelectrode into the target area.
-
Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, burst firing).
-
Baseline Recording: Record the baseline firing rate and pattern of a single neuron for a stable period.
-
Drug Administration: Administer this compound intravenously (i.v.) in escalating doses.
-
Data Analysis: Analyze the changes in the neuron's firing rate, burst firing, and population activity (number of active neurons) in response to the drug.
-
Conclusion
This compound, with its clozapine-like profile, serves as a critical pharmacological tool for investigating the neurobiology of schizophrenia and for the preclinical evaluation of novel antipsychotic drugs. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust and reproducible experiments in this field. Careful consideration of dose-selection, animal model, and specific behavioral and neurochemical endpoints is essential for obtaining meaningful and translatable results.
References
- 1. Clozapine interacts with the glycine site of the NMDA receptor: electrophysiological studies of dopamine neurons in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine Treatment Reverses Dizocilpine-Induced Deficits of Pre-Pulse Inhibition of Tactile Startle Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clotiapine in Neurobehavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clotiapine, an atypical antipsychotic, in various neurobehavioral assays. The information presented herein is intended to guide researchers in designing and conducting experiments to evaluate the pharmacological effects of this compound on animal behavior, with relevance to psychiatric disorders.
Introduction to this compound
This compound is a dibenzothiazepine derivative classified as an atypical antipsychotic. Its therapeutic effects are believed to be mediated through a complex interaction with multiple neurotransmitter systems in the brain. Understanding its mechanism of action is crucial for interpreting its effects in neurobehavioral assays.
Mechanism of Action: this compound's primary pharmacological action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1] Simultaneously, its potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[1][2]
In addition to its effects on dopamine and serotonin systems, this compound also exhibits affinity for other receptors, including histamine H1, adrenergic, and muscarinic receptors.[1][3] This broad receptor binding profile contributes to its overall therapeutic effects and its side-effect profile.[1]
Signaling Pathway of this compound
The diagram below illustrates the primary mechanism of action of this compound, highlighting its antagonist activity at key neurotransmitter receptors implicated in the pathophysiology of psychosis.
Caption: this compound's primary mechanism of action.
General Experimental Workflow
A typical workflow for assessing the neurobehavioral effects of this compound is outlined below. This process ensures the welfare of the animals and the integrity of the experimental data.
Caption: General workflow for neurobehavioral drug testing.
Application in Neurobehavioral Assays: Protocols
This compound's antipsychotic and potential mood-stabilizing properties can be investigated using a variety of established neurobehavioral assays in rodents.
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity. This test is crucial for identifying potential sedative or stimulant effects of the drug and for establishing a dose-response curve. Atypical antipsychotics typically suppress spontaneous locomotor behavior.[4]
Materials:
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
-
This compound.
-
Vehicle (e.g., saline with 0.1% Tween 80).
-
Standard laboratory animal scale.
-
Syringes and needles for administration.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).
-
Sex: Male.
-
Age: Adult (e.g., 8-10 weeks).
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12h light/dark cycle.
Protocol:
-
Habituation: Transport animals to the testing room at least 60 minutes before the experiment begins to allow for acclimatization.
-
Drug Preparation: Prepare fresh solutions of this compound at the desired doses (e.g., 1, 3, and 10 mg/kg) and a vehicle control.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg for rats or 10 ml/kg for mice.
-
Testing: 30 minutes post-injection, place each animal individually into the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) automatically for a duration of 30-60 minutes.
-
Post-Test: At the end of the session, return the animals to their home cages. Clean the arenas thoroughly with 70% ethanol between subjects to eliminate olfactory cues.
Data Analysis:
-
Analyze the total distance traveled or total activity counts using a one-way ANOVA, with 'drug dose' as the independent variable.
-
If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's test) to compare each this compound dose group to the vehicle control group.
Amphetamine-Induced Hyperactivity (Animal Model of Psychosis)
Objective: To evaluate the antipsychotic potential of this compound by testing its ability to reverse the hyperlocomotion induced by a psychostimulant like amphetamine. This is a widely used predictive model for antipsychotic efficacy.[5][6]
Logical Rationale: The dopamine hypothesis of schizophrenia posits that hyperactivity of the dopamine system underlies psychotic symptoms. This model mimics this state pharmacologically.
Caption: Rationale for the amphetamine-induced hyperactivity model.
Protocol:
-
Habituation & Drug Prep: Follow steps 1 and 2 from the Locomotor Activity protocol.
-
Pre-treatment: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
Psychostimulant Challenge: 30 minutes after this compound administration, administer D-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Testing: Immediately place the animal into the open field arena.
-
Data Collection: Record locomotor activity for 60-90 minutes.
-
Post-Test: Follow step 6 from the Locomotor Activity protocol.
Data Analysis:
-
Analyze the total distance traveled using a two-way ANOVA with 'this compound treatment' and 'amphetamine treatment' as factors, or a one-way ANOVA followed by post-hoc tests (e.g., Tukey's test) to compare all groups.
-
The key comparison is between the (Vehicle + Amphetamine) group and the (this compound + Amphetamine) groups. A significant reduction in locomotion indicates antipsychotic-like activity.
Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like effects of this compound. The test is based on the principle that animals will cease attempts to escape when placed in an inescapable situation, a state of "behavioral despair" that can be reversed by antidepressant medications.[7]
Materials:
-
Cylindrical containers (e.g., 40 cm high, 20 cm diameter).
-
Water (23-25°C), filled to a depth of 15 cm.
-
Video camera for recording.
-
Towels for drying animals.
Protocol:
-
Pre-swim Session (Day 1): Place each rat individually into the water cylinder for 15 minutes. This session serves as an adaptation period.
-
Post-swim: After 15 minutes, remove the rat, dry it with a towel, and return it to a heated cage for a few minutes before returning it to its home cage.
-
Drug Administration (Day 2): 24 hours after the pre-swim session, administer this compound (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle. A single administration 60 minutes before the test is common.[7]
-
Test Session (Day 2): 60 minutes post-injection, place the animal back into the water cylinder for a 5-minute test session.
-
Data Collection: Video record the session. An observer, blind to the treatment conditions, should later score the duration of immobility. Immobility is defined as the lack of all movements except those necessary to keep the head above water. Some protocols also score active behaviors like swimming and climbing.[8]
Data Analysis:
-
Analyze the duration of immobility using a one-way ANOVA.
-
Follow a significant ANOVA with post-hoc tests (e.g., Dunnett's test) to compare this compound-treated groups to the vehicle control. A significant reduction in immobility time suggests an antidepressant-like effect.
Data Presentation: Quantitative Summary
The following tables summarize representative data for atypical antipsychotics in key neurobehavioral assays. These values serve as an example of how to structure and present quantitative findings.
Table 1: Effect of Atypical Antipsychotics on Locomotor Activity in Rats
| Treatment (mg/kg, i.p.) | N per Group | Mean Total Distance Traveled (cm) ± SEM | % Change from Vehicle | p-value vs. Vehicle |
| Vehicle | 12 | 3500 ± 250 | - | - |
| This compound (2.5) | 12 | 2800 ± 210 | -20% | < 0.05 |
| This compound (5.0) | 12 | 1750 ± 180 | -50% | < 0.01 |
| This compound (10.0) | 12 | 900 ± 150 | -74% | < 0.01 |
Data are hypothetical, based on dose-dependent decreases reported for clozapine and risperidone.[4]
Table 2: Reversal of Amphetamine-Induced Hyperactivity in Rats
| Pre-treatment (mg/kg) | Challenge (mg/kg) | N per Group | Mean Total Distance Traveled (cm) ± SEM | p-value |
| Vehicle | Saline | 10 | 3200 ± 300 | - |
| Vehicle | D-Amphetamine (1.5) | 10 | 9500 ± 750 | < 0.01 vs. Veh+Sal |
| This compound (5.0) | Saline | 10 | 1600 ± 200 | < 0.01 vs. Veh+Sal |
| This compound (5.0) | D-Amphetamine (1.5) | 10 | 4500 ± 400 | < 0.01 vs. Veh+Amph |
Data are hypothetical, illustrating expected outcomes.
Table 3: Effect of this compound in the Forced Swim Test in Rats
| Treatment (mg/kg, i.p.) | N per Group | Mean Immobility Time (seconds) ± SEM | % Change from Vehicle | p-value vs. Vehicle |
| Vehicle | 10 | 180 ± 15 | - | - |
| This compound (2.5) | 10 | 155 ± 12 | -14% | > 0.05 |
| This compound (5.0) | 10 | 120 ± 10 | -33% | < 0.05 |
| This compound (10.0) | 10 | 95 ± 9 | -47% | < 0.01 |
Data are hypothetical, based on reported effects for clozapine.[7]
References
- 1. What is the mechanism of Clothiapine? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. acnp.org [acnp.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neuroleptics displaying antidepressant activity on behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clotiapine Treatment in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the effects of Clotiapine in various cell culture models. The following sections offer methodologies for assessing cell viability, proliferation, and apoptosis, along with an overview of the key signaling pathways affected by this compound treatment.
Data Presentation: Efficacy of this compound on Cell Viability
The cytotoxic and anti-proliferative effects of this compound have been evaluated in several cell lines. The following tables summarize the quantitative data from these studies, providing insights into the concentration-dependent effects of the drug.
| Cell Line | Assay | Concentration | Incubation Time | Effect on Cell Viability |
| NIH-3T3 | Neutral Red Uptake | 0.1 µM | Not Specified | Significant decrease |
| MTT Assay | 0.1 µM | Not Specified | Significant decrease | |
| Neutral Red Uptake | 0.0001 - 0.01 µM | Not Specified | No significant change | |
| MTT Assay | 0.0001 - 0.01 µM | Not Specified | No significant change | |
| PC-12 | MTT Assay | 50 µM | Overnight (~20h) pre-treatment, then 2h H₂O₂ | Significant increase in viability (protection) |
| Alamar Blue Assay | 25, 50, 100 µM | Overnight (~20h) pre-treatment, then 2h H₂O₂ | Significant increase in viability (protection) | |
| MCF-7 | MTT Assay | 12.5 - 50 µM | 1 - 3 days | Dose-dependent inhibition of proliferation |
| MDA-MB-231 | MTT Assay | 50 µM | Up to 72 hours | Inhibition of cell proliferation |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.
Cell Viability and Proliferation Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., MCF-7, MDA-MB-231, NIH-3T3)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) Clonogenic Assay
This assay assesses the long-term proliferative potential of single cells after treatment with a cytotoxic agent.
-
Materials:
-
Cells of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Formaldehyde (10%)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 37.5, and 50 µM) for 3 days.[1]
-
Replace the this compound-containing medium with fresh complete medium.
-
Incubate the plates for an additional 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with 10% formaldehyde for 30 minutes, and stain with Crystal Violet solution for 30 minutes.[1]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for studying the effects of this compound and the key signaling pathways it modulates.
Caption: General experimental workflow for investigating the effects of this compound.
References
Application Notes and Protocols for Studying Dopamine and Serotonin Pathways Using Clotiapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing clotiapine, an atypical antipsychotic, as a tool for investigating dopamine and serotonin neurotransmitter systems. This document outlines the pharmacological background, detailed experimental protocols for key assays, and expected outcomes to facilitate research and drug development.
Introduction to this compound
This compound is a dibenzothiazepine derivative classified as an atypical antipsychotic. Its therapeutic effects are believed to stem from its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Like other atypical antipsychotics, this compound exhibits a complex pharmacological profile, interacting with a range of other receptors, which contributes to its specific efficacy and side-effect profile. This multifaceted receptor interaction makes this compound a valuable tool for dissecting the roles of various receptors within the dopamine and serotonin pathways.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis.[1] Additionally, its potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics. The 5-HT2A receptor blockade can indirectly modulate dopamine release, particularly in the prefrontal cortex. This compound also demonstrates affinity for other receptors, including histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which can influence its sedative and autonomic side-effect profile.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Other Antipsychotics
| Receptor | This compound | Clozapine | Olanzapine | Risperidone | Haloperidol |
| Dopamine | |||||
| D1 | 33 | 85 | 31 | 16 | 23 |
| D2 | 19.5 | 125 | 11 | 3.3 | 1.2 |
| D3 | 10 | 16 | 49 | 8.2 | 0.7 |
| D4 | 9.8 | 9 | 9 | 6.3 | 4.5 |
| Serotonin | |||||
| 5-HT1A | 148 | 160 | 204 | 420 | 2300 |
| 5-HT2A | 3.2 | 12 | 4 | 0.16 | 63 |
| 5-HT2C | 11 | 13 | 11 | 5 | 1200 |
| 5-HT6 | 6.3 | 6 | 10 | 300 | >10000 |
| 5-HT7 | 19 | 19 | 52 | 150 | >10000 |
| Adrenergic | |||||
| α1 | 11 | 7 | 19 | 0.8 | 6 |
| α2 | 21 | 13 | 230 | 1.8 | 1100 |
| Muscarinic | |||||
| M1 | 19 | 1.9 | 26 | >10000 | >10000 |
| Histamine | |||||
| H1 | 1.1 | 6 | 7 | 20 | 800 |
Note: Ki values are compiled from various sources and may vary between studies. Lower Ki values indicate higher binding affinity.
Table 2: Effects of this compound on Extracellular Dopamine and Serotonin Levels (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | Drug Administration | Maximum % Change from Baseline | Reference Compound Effect |
| Nucleus Accumbens | Dopamine | This compound | Preferential Increase | Haloperidol (40% increase) |
| Serotonin | This compound | Decrease (approx. 40%) | Haloperidol (no significant change) | |
| Prefrontal Cortex | Dopamine | This compound | Increase | Olanzapine (421% increase) |
| Serotonin | This compound | Increase | Risperidone (significant increase) | |
| Striatum | Dopamine | This compound | Less pronounced increase | Haloperidol (significant increase) |
Note: This table summarizes qualitative and estimated quantitative effects based on available literature. Specific percentage changes for this compound are not consistently reported and may vary based on dose and experimental conditions. Data from similar atypical antipsychotics is provided for context.
Table 3: Expected Receptor Occupancy of this compound at Clinically Relevant Doses (Positron Emission Tomography - PET)
| Receptor | Expected Occupancy Range | Reference Compound Occupancy (Dose) |
| Dopamine D2 | 30% - 60% | Risperidone (66-79% at 2-6 mg/day)[2][3][4][5][6] |
| Serotonin 5-HT2A | >80% | Risperidone (~95% at 6 mg/day)[5][6] |
Note: Specific PET occupancy data for this compound is limited. The expected occupancy is extrapolated from its binding affinity profile and data from other atypical antipsychotics like clozapine and quetiapine, which also show lower D2 occupancy compared to 5-HT2A occupancy.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Materials:
-
This compound hydrochloride
-
Radioligands specific for each receptor of interest (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)
-
Cell membranes expressing the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding competitor (e.g., unlabeled haloperidol for D2, unlabeled mianserin for 5-HT2A)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the specific radioligand at a concentration close to its Kd.
-
For determining non-specific binding, add a high concentration of the unlabeled competitor to a set of wells.
-
To the experimental wells, add the different concentrations of this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis
This protocol measures the effect of this compound on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.
Materials:
-
This compound hydrochloride
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical or fluorescence detection
-
Anesthetics and surgical tools
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels for each animal.
-
Plot the time course of the effect of this compound on neurotransmitter release.
-
Protocol 3: Positron Emission Tomography (PET) Imaging
This protocol is for determining the in vivo occupancy of D2 and 5-HT2A receptors by this compound in living subjects.
Materials:
-
This compound
-
PET scanner
-
Radiotracers (e.g., [11C]raclopride for D2, [18F]setoperone or [11C]N-methylspiperone for 5-HT2A)
-
Cyclotron for radiotracer production
-
Arterial line for blood sampling (optional, for kinetic modeling)
-
Image analysis software
Procedure:
-
Subject Preparation:
-
Subjects are administered this compound to reach steady-state plasma concentrations.
-
A head-holding device is used to minimize movement during the scan.
-
-
PET Scan:
-
A baseline scan without this compound may be performed on a separate day.
-
The subject is positioned in the PET scanner.
-
The radiotracer is injected intravenously as a bolus or bolus-plus-infusion.
-
Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes).
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed and corrected for attenuation and scatter.
-
Regions of interest (ROIs) are drawn on the images corresponding to the striatum (for D2) and cortical areas (for 5-HT2A).
-
The binding potential (BPND) of the radiotracer in the ROIs is calculated.
-
-
Receptor Occupancy Calculation:
-
Receptor occupancy is calculated as the percentage reduction in BPND in the this compound-treated state compared to the baseline (drug-free) state: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100
-
Signaling Pathway Diagrams
Dopamine D2 Receptor Signaling and this compound's Effect
Dopamine binding to D2 receptors, which are Gαi-coupled, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production. This compound, as a D2 antagonist, blocks this effect, thereby disinhibiting adenylyl cyclase and potentially increasing cAMP levels.
Serotonin 5-HT2A Receptor Signaling and this compound's Effect
Serotonin binding to 5-HT2A receptors, which are Gαq-coupled, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and activation of protein kinase C (PKC). This compound, as a 5-HT2A antagonist, blocks this signaling pathway.
References
- 1. This compound for acute psychotic illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. ClinPGx [clinpgx.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Suggested minimal effective dose of risperidone based on PET-measured D2 and 5-HT2A receptor occupancy in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of Clotiapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotiapine is an atypical antipsychotic of the dibenzothiazepine class, structurally and mechanistically related to Clozapine. It exhibits a complex pharmacological profile, primarily acting as an antagonist at dopamine D2, serotonin 5-HT2A, and histamine H1 receptors.[1] Understanding its precise effects on neuronal electrophysiology is crucial for elucidating its therapeutic mechanisms and potential side effects. Due to the limited availability of direct and detailed electrophysiological data specifically for this compound, these application notes leverage the extensive research conducted on its close analogue, Clozapine, to provide a predictive framework and detailed experimental protocols for investigation.
Predicted Electrophysiological Profile of this compound
Based on its receptor binding profile and data from Clozapine, this compound is predicted to modulate several key aspects of neuronal function:
-
Dopaminergic System: this compound is expected to modulate the firing rate of dopamine neurons. Like Clozapine, it may acutely increase the number of spontaneously active mesolimbic (A10) dopamine cells and, with chronic administration, lead to their depolarization inactivation.[2] Intravenous administration of Clozapine has been shown to increase the firing rate and burst firing activity of dopamine neurons in the ventral tegmental area (VTA).[3]
-
GABAergic Neurotransmission: this compound likely inhibits GABAergic synaptic transmission. Studies on Clozapine show a dose-dependent inhibition of inhibitory post-synaptic currents (IPSCs) and a reduction in the amplitude of miniature IPSCs, suggesting a functional antagonism of GABA(A) receptors.[4] Systemic administration of Clozapine also markedly reduces extracellular GABA levels in the prefrontal cortex.[5]
-
Glutamatergic Neurotransmission: The effects on the glutamatergic system are complex. Clozapine has been shown to enhance N-methyl-D-aspartate (NMDA) receptor-mediated activation of cortical pyramidal neurons.[3][6] Pre-treatment with Clozapine (1 µM for 2 weeks) markedly boosted spontaneous and glutamate-induced activity in cultured glutamatergic neurons derived from clozapine-responsive schizophrenia patients.[6]
-
Ion Channel Modulation: this compound may directly interact with various voltage-gated ion channels. Clozapine has been demonstrated to inhibit voltage-dependent K+ (Kv) channels in a concentration-dependent manner and also affects other channels including NaV1.5 and CaV1.2.[7][8][9]
Data Presentation: Predicted Quantitative Effects of this compound on Neuronal Activity
The following tables summarize quantitative data from studies on Clozapine, which is expected to have a similar profile to this compound.
Table 1: Effects of Clozapine on Neurotransmitter Systems
| Parameter | Brain Region | Preparation | Concentration / Dose | Observed Effect |
| Dopamine Firing Rate | Ventral Tegmental Area (VTA) | In vivo (rat) | 0.078-10 mg/kg (IV) | Increased firing rate and burst firing activity.[3] |
| Dopamine Output | Medial Prefrontal Cortex (mPFC) | In vivo microdialysis (mouse) | 100 µM (local perfusion) | Maximal increase of 428 ± 52% of baseline.[10] |
| GABAergic IPSCs | Ventral Tegmental Area (VTA) | Cultured Neurons | Dose-dependent | Inhibition of evoked Inhibitory Post-Synaptic Currents (IPSCs).[4] |
| Extracellular GABA | Prefrontal Cortex (PFC) | In vivo microdialysis (rat) | Systemic administration | Markedly reduced extracellular GABA levels.[5] |
| Neuronal Activity | Glutamatergic Neurons | hiPSC-derived neurons | 1 µM (2-week pre-treatment) | Enhanced spontaneous activity by 50-80% and glutamate-induced activity by 60-210%.[6][11] |
| L-glutamate Release | Medial Prefrontal Cortex (mPFC) | In vivo microdialysis (rat) | 10 and 30 µM | Concentration-dependently increased extracellular L-glutamate levels.[12] |
Table 2: Effects of Clozapine on Neuronal Ion Channels
| Channel Type | Cell Type | Preparation | Parameter | Value |
| Voltage-gated K+ (Kv) Channels | Rabbit coronary arterial smooth muscle cells | Whole-cell patch-clamp | IC50 | 7.84 ± 4.86 µM[7][8] |
| hERG/KV11.1 K+ Channel | Stably transfected cells | Whole-cell patch-clamp | IC50 | ~3-10 µM[9] |
| NaV1.5 (peak current) | Stably transfected cells | Whole-cell patch-clamp | IC50 | ~3-10 µM[9] |
| CaV1.2 | Stably transfected cells | Whole-cell patch-clamp | IC50 | ~3-10 µM[9] |
Signaling Pathways and Experimental Workflows
Caption: Predicted signaling pathway for this compound at neuronal synapses.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings of Postsynaptic Currents
This protocol is designed to investigate the effects of this compound on both GABAergic inhibitory postsynaptic currents (IPSCs) and glutamatergic excitatory postsynaptic currents (EPSCs) in acute brain slices.[13][14]
Objective: To determine this compound's modulatory effect on synaptic transmission.
Materials:
-
Acute Brain Slices (e.g., from prefrontal cortex or VTA).
-
Artificial Cerebrospinal Fluid (aCSF): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2/5% CO2.[13]
-
Internal Solution (for IPSCs, CsCl-based): In mM: 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
Internal Solution (for EPSCs, K-Gluconate-based): In mM: 130 K-Gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Pharmacological Agents:
-
For isolating IPSCs: AMPA/kainate receptor antagonist (e.g., 10 µM CNQX) and NMDA receptor antagonist (e.g., 50 µM APV).
-
For isolating EPSCs: GABA(A) receptor antagonist (e.g., 10 µM Bicuculline).
-
-
Patch-Clamp Electrophysiology Setup (amplifier, micromanipulator, microscope, etc.).[15]
Procedure:
-
Slice Preparation: Prepare acute brain slices (300 µm thick) from the desired region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (~2 ml/min).
-
Neuron Identification: Visualize neurons (e.g., pyramidal neurons in PFC Layer V) using DIC microscopy.
-
Establish Whole-Cell Configuration: Approach a target neuron with a glass micropipette (3-5 MΩ resistance) filled with the appropriate internal solution. Form a gigaohm seal (>1 GΩ) and then rupture the membrane with gentle suction to achieve the whole-cell configuration.[16]
-
Recording IPSCs:
-
Clamp the neuron at a holding potential of -70 mV.
-
Perfuse with aCSF containing CNQX and APV to isolate GABAergic currents.[13]
-
Record baseline spontaneous or evoked IPSCs for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 1 µM, 10 µM, 30 µM) and record for 10-15 minutes.
-
Perform a washout with aCSF for 15-20 minutes to test for reversibility.
-
-
Recording EPSCs:
-
Clamp the neuron at a holding potential of -70 mV (for AMPA currents) or +40 mV (for NMDA currents, to relieve Mg2+ block).
-
Perfuse with aCSF containing Bicuculline to isolate glutamatergic currents.
-
Follow the same baseline, application, and washout steps as for IPSCs.
-
-
Data Analysis: Analyze the amplitude, frequency, and decay kinetics of postsynaptic currents before, during, and after this compound application.
Caption: Experimental workflow for a whole-cell patch-clamp study.
Protocol 2: In Vivo Single-Unit Electrophysiology
This protocol is for recording the activity of single neurons in anesthetized animals to assess how systemically or locally applied this compound alters their firing rate and pattern.
Objective: To determine this compound's effect on the spontaneous and evoked firing activity of neurons (e.g., VTA dopamine neurons) in vivo.
Materials:
-
Stereotaxic apparatus for animal surgery.
-
Anesthetic: e.g., Urethane (0.8 g/kg) / Chlorprothixene (5 mg/kg).[17]
-
High-impedance glass microelectrodes (15-25 MΩ) filled with 2% Pontamine Sky Blue in 0.5 M sodium acetate (for recording and subsequent lesion marking).
-
Data acquisition system for extracellular recording.
-
Drug delivery system (intravenous line or microinjection pump for local application).
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame. Perform a craniotomy over the target brain region (e.g., VTA).
-
Electrode Placement: Slowly lower the recording microelectrode into the target area according to stereotaxic coordinates.
-
Neuron Identification: Identify target neurons based on their known electrophysiological characteristics (e.g., dopamine neurons have a broad action potential, slow firing rate, and may exhibit burst firing).
-
Baseline Recording: Once a stable, well-isolated single unit is identified, record its spontaneous firing activity for a baseline period of at least 10-15 minutes.
-
Drug Administration: Administer this compound intravenously (e.g., cumulative doses from 0.05 to 10 mg/kg) or apply locally via a micropipette.
-
Post-Drug Recording: Continue recording the neuron's activity throughout the drug administration and for at least 30-60 minutes afterward to observe the full effect and any potential recovery.
-
Data Analysis: Analyze the firing rate (spikes/sec), firing pattern (e.g., bursting activity), and action potential waveform before and after drug administration.
-
Histological Verification: At the end of the experiment, pass a small current through the electrode to create a lesion at the recording site. Perfuse the animal, section the brain, and perform histological staining to verify the exact location of the recorded neuron.
Caption: Experimental workflow for an in vivo single-unit recording study.
References
- 1. synapse.patsnap.com [synapse.patsnap.com]
- 2. Seroquel: electrophysiological profile of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clozapine inhibits synaptic transmission at GABAergic synapses established by ventral tegmental area neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of haloperidol and clozapine on extracellular GABA levels in the prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine Reverses Dysfunction of Glutamatergic Neurons Derived From Clozapine-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kjpp.net [kjpp.net]
- 8. Inhibitory effects of the atypical antipsychotic, clozapine, on voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The atypic antipsychotic clozapine inhibits multiple cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clozapine Reverses Dysfunction of Glutamatergic Neurons Derived From Clozapine-Responsive Schizophrenia Patients [frontiersin.org]
- 12. Clozapine Normalizes a Glutamatergic Transmission Abnormality Induced by an Impaired NMDA Receptor in the Thalamocortical Pathway via the Activation of a Group III Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Patch clamp - Wikipedia [en.wikipedia.org]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clotiapine in Preclinical Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clotiapine, an atypical antipsychotic, in preclinical models relevant to the study of psychosis. This document includes a summary of its receptor binding profile, detailed protocols for key behavioral and neurochemical assays, and an exploration of its proposed mechanism of action through signaling pathway diagrams.
Introduction
This compound is a dibenzothiazepine derivative classified as an atypical antipsychotic. It has been used in clinical practice for the management of acute psychotic episodes. In preclinical research, this compound is a valuable tool for investigating the neurobiology of psychosis and for the development of novel antipsychotic drugs. Its complex pharmacology, characterized by interactions with multiple neurotransmitter systems, makes it a subject of ongoing research to elucidate the mechanisms underlying its therapeutic effects and side-effect profile. These notes are intended to guide researchers in the design and execution of preclinical studies involving this compound.
Data Presentation: Quantitative Analysis
The following tables summarize the receptor binding affinities and effective doses of this compound in various preclinical models, offering a comparative perspective with other antipsychotic agents.
Table 1: Receptor Binding Affinities (Ki values in nM) of this compound and Other Antipsychotics
| Receptor | This compound | Clozapine | Haloperidol | Olanzapine | Risperidone | Quetiapine |
| Dopamine D1 | 23.99 | 85.1 | 23 | 31 | 550 | 560 |
| Dopamine D2 | 334.89 | 125-168 | 1.2 | 11 | 3.3 | 160 |
| Dopamine D3 | - | 19.5 | 0.7 | 48 | 9.7 | 280 |
| Dopamine D4 | - | 9.1 | 4.5 | 27 | 7.2 | 1600 |
| Serotonin 5-HT1A | - | 160 | 4100 | 2000 | 350 | 216 |
| Serotonin 5-HT2A | 17.95 | 5.4-16 | 100 | 4 | 0.16 | 120 |
| Serotonin 5-HT2C | - | 9.6 | 5000 | 11 | 5 | 1100 |
| Serotonin 5-HT6 | - | 6 | >10000 | 10 | 300 | 2300 |
| Serotonin 5-HT7 | - | 19 | >10000 | 57 | 120 | 270 |
| Histamine H1 | 10.60 | 6.3 | 800 | 7 | 20 | 12 |
| Adrenergic α1 | 4.452 | 19 | 6 | 54 | 1.1 | 7.9 |
| Adrenergic α2 | 225.9 | 150 | 1100 | 230 | 10 | 440 |
| Muscarinic M1 | - | 1.9 | 5000 | 26 | 5000 | 1000 |
Data compiled from various sources.[1][2][3][4] Note: Ki values can vary between studies depending on the experimental conditions. Values for this compound are less extensively reported; therefore, data from its structural and functional analog, clozapine, is often used as a reference.
Table 2: Effective Doses of this compound in Preclinical Models of Psychosis
| Preclinical Model | Species | Endpoint | Effective Dose Range (mg/kg) | Route of Administration | Reference Compound and Dose (mg/kg) |
| Amphetamine-Induced Hyperlocomotion | Rat | Reversal of hyperlocomotion | 5.0 - 20.0 | s.c. | Clozapine (5.0 - 20.0)[5][6][7] |
| Prepulse Inhibition (PPI) Deficit | Mouse (DAT KO) | Attenuation of PPI deficit | 3.0 | - | Quetiapine (2.5)[8][9] |
| Conditioned Avoidance Response (CAR) | Mouse | Suppression of avoidance | 5.0 | i.p. | Clozapine (2.5 - 5.0)[10][11] |
| Neurochemical (Microdialysis) | Rat | Increased DA release in PFC | - | i.v. | Clozapine (5.0 - 10.0)[12][13][14][15] |
This table provides a general guidance. Optimal doses should be determined empirically for each specific experimental setup.
Experimental Protocols
Detailed methodologies for key preclinical models used to evaluate the antipsychotic potential of this compound are provided below.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, a behavior thought to model the positive symptoms of psychosis.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: For 2-3 consecutive days, animals are habituated to the locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with infrared beams) for 60 minutes each day.
-
Drug Preparation:
-
This compound is dissolved in a vehicle of sterile water with a minimal amount of glacial acetic acid, then neutralized to pH ~6.5 with NaOH.
-
D-amphetamine sulfate is dissolved in 0.9% saline.
-
-
Experimental Procedure:
-
On the test day, animals are placed in the activity chambers for a 30-60 minute habituation period to establish a baseline locomotor activity.
-
Animals are then injected with either vehicle or this compound (e.g., 5.0, 10.0, 20.0 mg/kg, s.c.).[7]
-
30 minutes after the this compound/vehicle injection, all animals receive an injection of D-amphetamine (e.g., 1.5 mg/kg, s.c.).[7]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for the next 60-90 minutes.[6]
-
-
Data Analysis: Data is typically analyzed as total distance traveled or number of beam breaks in specified time bins. A two-way ANOVA (treatment x time) followed by post-hoc tests can be used to compare the effects of this compound on amphetamine-induced hyperlocomotion.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model evaluates the ability of a drug to restore this gating function.
Protocol:
-
Animals: Male mice (e.g., C57BL/6 or a genetically modified strain exhibiting PPI deficits, such as DAT knockout mice) are used.[8][9]
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Drug Preparation: this compound is prepared as described in the amphetamine-induced hyperlocomotion protocol.
-
Experimental Procedure:
-
Animals are administered vehicle or this compound (e.g., 3.0 mg/kg).[9]
-
After a 30-minute pre-treatment period, each mouse is placed in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75, 80, 85 dB, 20 ms duration).
-
Prepulse-pulse trials: The weak prepulse stimulus precedes the strong pulse stimulus by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Data are analyzed using ANOVA to compare the effects of this compound on PPI deficits.[8][16]
Conditioned Avoidance Response (CAR)
The CAR task is a classic predictive model for antipsychotic efficacy. It assesses a drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Protocol:
-
Animals: Male mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley) are used.[10][11][17]
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a light or auditory cue (conditioned stimulus, CS), and an automated system to record the animal's movement between compartments.
-
Training (Acquisition):
-
Animals are trained over several days (e.g., 5-10 days) with multiple trials per session (e.g., 30 trials).
-
Each trial begins with the presentation of a CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the animal fails to move during the CS, a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.8 mA) is delivered through the grid floor until the animal escapes to the other compartment.
-
Training continues until a stable high level of avoidance is achieved (e.g., >80% avoidance).[17][18]
-
-
Drug Testing (Performance):
-
Data Analysis: The number of avoidance responses and escape failures are recorded. An effective antipsychotic-like compound will significantly decrease the number of avoidance responses without significantly increasing the number of escape failures. Data are typically analyzed using ANOVA.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Signaling Pathway of this compound
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound's profile as an atypical antipsychotic with a complex receptor binding profile makes it a valuable pharmacological tool in preclinical psychosis research. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust studies to further investigate its therapeutic potential and underlying mechanisms of action. Careful consideration of dose selection, animal model, and specific behavioral and neurochemical endpoints is crucial for obtaining meaningful and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatrist.com [psychiatrist.com]
- 3. psychopharmacopeia.com [psychopharmacopeia.com]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clozapine pre-treatment has a protracted hypolocomotor effect on the induction and expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b-neuro.com [b-neuro.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Atypical antipsychotics clozapine and quetiapine attenuate prepulse inhibition deficits in dopamine transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical antipsychotics clozapine and quetiapine attenuate prepulse inhibition deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT(1A) receptors but not 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilization of microdialysis for assessing the release of mesotelencephalic dopamine following clozapine and other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of haloperidol, clozapine, and quetiapine on sensorimotor gating in a genetic model of reduced NMDA receptor function - ProQuest [proquest.com]
- 17. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Measuring Clotiapine Concentration in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clotiapine is a dibenzothiazepine atypical antipsychotic medication utilized in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of this compound in plasma is crucial for optimizing therapeutic efficacy, minimizing toxicity, and ensuring patient compliance. This document provides detailed methodologies for the quantitative analysis of this compound in plasma samples, focusing on established chromatographic techniques. The protocols and data presented are intended to guide researchers in the development and implementation of robust analytical methods for pharmacokinetic studies, clinical trials, and routine therapeutic monitoring.
Analytical Methodologies Overview
Several analytical techniques have been successfully employed for the determination of this compound in biological matrices. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The primary methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Data Presentation: Quantitative Method Parameters
The following tables summarize the performance characteristics of various published methods for the determination of this compound in plasma.
Table 1: Gas Chromatography (GC) Based Methods for this compound Analysis
| Parameter | GC-NPD Method | GC-MS Method[1] |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE)[1] |
| Internal Standard | Not Specified | Methadone-d9[1] |
| Linearity Range | 10 - 1000 µg/L | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 2 µg/L | 1.3 ng/mL (blood)[1] |
| Limit of Quantification (LOQ) | 6 µg/L | 4.3 ng/mL (blood)[1] |
| Mean Therapeutic Concentration | 46 µg/L (6 - 155 µg/L range) | Not Specified |
| Mean Post-mortem Concentration | 123 µg/L (22 - 341 µg/L range) | 1.32 µg/mL (single case)[1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods for this compound Analysis
| Parameter | HPLC-DAD Method |
| Extraction Method | Liquid-Liquid Extraction (LLE) |
| Internal Standard | Not Specified |
| Linearity Range | 10 - 1000 µg/L |
| Limit of Detection (LOD) | 5 µg/L |
| Limit of Quantification (LOQ) | 15 µg/L |
| Mean Therapeutic Concentration | 46 µg/L (6 - 155 µg/L range) |
| Mean Post-mortem Concentration | 123 µg/L (22 - 341 µg/L range) |
Table 3: Proposed LC-MS/MS Method Parameters for this compound (Adapted from Quetiapine Methods)
Note: this compound and Quetiapine are both dibenzothiazepine derivatives, making LC-MS/MS methods for Quetiapine highly adaptable.
| Parameter | Proposed LC-MS/MS Method (Adapted from[2][3][4]) |
| Extraction Method | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[2][3] |
| Internal Standard | Clozapine or a deuterated analog of this compound[2][3] |
| Linearity Range | Expected ~1 - 500 ng/mL |
| Lower Limit of Quantification | Expected ~1 ng/mL[3][4] |
| Precision (%RSD) | < 15%[3] |
| Accuracy (%RE) | Within ±15%[3] |
| Extraction Recovery | > 90%[3][4] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure based on methodologies described for this compound and similar compounds[1][5].
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., Methadone-d9)
-
pH 8.5-9.5 buffer (e.g., solid HCO₃⁻/CO₃²⁻ buffer or 0.4 M NaOH)[1][5]
-
Extraction solvent: n-hexane/dichloromethane (85:15, v/v)[1][5]
-
Reconstitution solvent (e.g., ethyl acetate or mobile phase)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of plasma sample into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Alkalinize the sample by adding the pH 8.5-9.5 buffer and vortex for 1 minute[1][3][5].
-
Add 4 mL of the extraction solvent (n-hexane/dichloromethane).
-
Vortex vigorously for 15 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50-100 µL of the appropriate reconstitution solvent.
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from a validated method for quetiapine, a structurally similar drug[2][6].
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution
-
0.4 M NaOH
-
Methanol (for conditioning)
-
Deionized water (for equilibration and washing)
-
Elution solvent (e.g., mobile phase)[6]
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Pipette 0.5 mL of plasma sample into a clean tube.
-
Add 50 µL of the internal standard working solution.
-
Alkalinize the sample with 200 µL of 0.4 M NaOH and vortex-mix[6].
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 200 µL of the elution solvent into a clean collection tube.
-
Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.
Protocol 3: Proposed LC-MS/MS Method for this compound Analysis
This proposed method is based on established, sensitive, and selective LC-MS/MS analyses for quetiapine[3].
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (adapted from[6][7]):
-
Column: C18 column (e.g., 2.0 mm x 150 mm, 5 µm)[7]
-
Mobile Phase A: 1 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a simple gradient optimized for this compound and IS separation. A starting point could be 85% A and 15% B.
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 5-20 µL
-
Column Temperature: 40°C
-
Run Time: < 5 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion (m/z) → Product ion (m/z). Note: The exact m/z values need to be determined by infusing a standard solution of this compound.
-
Internal Standard (e.g., Clozapine): m/z 327.0 → 270.0[3]
-
-
Collision Energy: To be optimized for each transition.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Method Validation: The developed method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)[2]
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Simplified signaling pathway of this compound.
References
- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of this compound in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and distribution of this compound (Entumine) in human plasma, post-mortem blood and tissue samples from this compound-treated patients and from autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. researchgate.net [researchgate.net]
Long-Term Administration of Clotiapine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct, long-term studies on the administration of Clotiapine in animal models are not extensively available in publicly accessible literature. The following application notes and protocols have been compiled based on studies of structurally and pharmacologically similar atypical antipsychotic drugs, primarily Clozapine . This information is intended to serve as a guide for designing and interpreting experiments involving the long-term administration of this compound. Researchers should exercise caution and conduct pilot studies to establish specific parameters for this compound.
Introduction
This compound is a dibenzothiazepine atypical antipsychotic with a pharmacological profile characterized by its affinity for dopamine (D2, D4) and serotonin (5-HT2A) receptors. Understanding the long-term effects of this compound is crucial for preclinical assessment of its efficacy and safety profile. Chronic administration in animal models can provide insights into its therapeutic potential for treating positive and negative symptoms of schizophrenia, as well as its propensity to induce side effects such as metabolic changes and extrapyramidal symptoms.
Quantitative Data Summary
The following tables summarize quantitative data from long-term studies of atypical antipsychotics, which can serve as a reference for designing studies with this compound.
Table 1: Chronic Administration of Atypical Antipsychotics in Rodent Models - Behavioral Effects
| Drug | Animal Model | Dose | Duration | Key Behavioral Findings | Reference(s) |
| Clozapine | Rat | 10 - 40 mg/kg/day | 21 - 23 days | Ameliorated phencyclidine (PCP)-induced neurocognitive and social cognitive deficits.[1] Decreased overall activity in open field test.[2] | [1][2] |
| Clozapine | Mouse (STOP-null) | 10 mg/kg/day | 21 days | Improved long-term potentiation (LTP) defects. | [3] |
| Olanzapine | Rat | 5 mg/kg/day (infusion) | 11 days | Increased food intake and body weight in female rats. | [4] |
| Quetiapine | Rat (CUMS model) | 10 mg/kg/day | 30 days | Reversed anxiety- and depression-like behaviors.[5] | [5] |
| Risperidone | Mouse (STOP-null) | 0.3 mg/kg/day | 21 days | Ameliorated increased resignation (immobility) in forced swim test. | [3] |
Table 2: Chronic Administration of Atypical Antipsychotics in Rodent Models - Neurochemical and Physiological Effects
| Drug | Animal Model | Dose | Duration | Key Neurochemical/Physiological Findings | Reference(s) |
| Clozapine | Rat | 10 mg/kg | 28 days | Upregulated BDNF mRNA expression in the hippocampus. | [6] |
| Clozapine | Mouse | 10 - 30 mg/kg | 7 days | Increased noradrenaline in nucleus accumbens; decreased serotonin in hippocampus; dose-dependent changes in dopamine metabolism in prefrontal cortex and nucleus accumbens. | [1] |
| Clozapine & Olanzapine | Rat | 20 mg/kg/day (Clozapine), 10 mg/kg/day (Olanzapine) | 90 - 180 days | Did not significantly increase lipid peroxidation products (HAEs) up to 180 days, unlike some other antipsychotics.[7] | [7] |
| Olanzapine | Rat | 2.7 mg/kg | 28 days | Upregulated BDNF mRNA expression in the hippocampus.[6] | [6] |
| Quetiapine | Rat | Not specified | Chronic | Attenuated stress-induced decrease in hippocampal BDNF expression.[6] | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the long-term administration of this compound in animal models.
Animal Models and Housing
-
Species: Sprague-Dawley or Wistar rats, and C57BL/6 or ICR mice are commonly used.
-
Health Status: Animals should be specific-pathogen-free and allowed to acclimate to the facility for at least one week prior to the experiment.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum, unless otherwise specified by the experimental design (e.g., studies on metabolic effects).
Drug Preparation and Administration
-
Preparation: this compound can be dissolved in a vehicle such as sterile water with a small amount of a solubilizing agent (e.g., Tween 80 or DMSO), or suspended in a vehicle like 0.5% methylcellulose. The solution/suspension should be prepared fresh daily.
-
Administration Routes:
-
Oral Gavage: A common and precise method for daily administration.
-
Drinking Water: Less stressful for the animals but offers less control over the exact dosage consumed.[2] Drug stability in water and the animals' water consumption should be monitored.
-
Subcutaneous Osmotic Minipumps: Provide continuous and consistent drug delivery, which can be crucial for maintaining stable plasma concentrations, especially for drugs with short half-lives in rodents.[4]
-
Behavioral Assays
-
Apparatus: A square arena (e.g., 50x50 cm for mice, 100x100 cm for rats) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Place the animal in the center of the arena.
-
Allow the animal to explore freely for a set period (e.g., 10-30 minutes).
-
Record the animal's movement using an automated tracking system.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Apparatus: An open field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Training: Place two identical objects in the arena and allow the animal to explore them.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and allow the animal to explore.
-
-
Parameters Measured:
-
Time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.
-
Neurochemical Analysis
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus) are rapidly dissected and frozen.
-
Techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites.[1]
-
ELISA or Western Blot: To measure protein levels of neurotrophic factors (e.g., BDNF) or other proteins of interest.[6]
-
Quantitative PCR (qPCR): To measure mRNA expression levels of target genes.[6]
-
Visualizations
Signaling Pathways
The following diagram illustrates the putative signaling pathways affected by atypical antipsychotics like this compound.
Caption: Putative signaling pathways of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the long-term effects of this compound.
Caption: Long-term this compound administration workflow.
Logical Relationships
The following diagram illustrates the logical relationship between long-term this compound administration and its potential outcomes.
Caption: this compound administration to outcomes logic.
References
- 1. EFFECT OF CLOZAPINE ON NEUROCOGNITIVE AND SOCIAL COGNITIVE FUNCTIONS IN A SCHIZOPHRENIA-LIKE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic oral haloperidol and clozapine in rats: A behavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of atypical antipsychotics improves behavioral and synaptic defects of STOP null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chronic infusion of olanzapine and clozapine on food intake and body weight gain in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression-Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of atypical antipsychotics in cognitive and non-cognitive behavioral impairment in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term antipsychotic treatments and crossover studies in rats: differential effects of typical and atypical agents on the expression of antioxidant enzymes and membrane lipid peroxidation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Clotiapine solubility in DMSO and other lab solvents
This technical support guide provides researchers, scientists, and drug development professionals with information on the solubility of clotiapine in common laboratory solvents. It includes troubleshooting advice and detailed experimental protocols to assist in laboratory procedures.
Solubility Data
It is crucial to note that this compound and clozapine are different compounds, and their solubility characteristics may vary significantly. The data for clozapine should be used only as a preliminary reference.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Chloroform | Slightly Soluble[1] |
Table 2: Quantitative Solubility of Clozapine (for reference only)
| Solvent | Concentration | Temperature |
| DMSO | ~12.5 mg/mL[2] | Not Specified |
| DMSO | 4.8 mg/mL[3] | Not Specified |
| Ethanol | ~5 mg/mL[2] | Not Specified |
| Ethanol | 11 mg/mL[3] | Not Specified |
| Methanol | 10 mg/mL[3] | Not Specified |
| Dimethyl formamide (DMF) | ~12.5 mg/mL[2] | Not Specified |
| 0.1 N HCl | 30 mg/mL[3] | Not Specified |
| Water | <0.01% wt/wt[4] | 25 °C |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] | Not Specified |
Experimental Protocols & Workflows
Preparing a Stock Solution in DMSO
Given that this compound is described as slightly soluble in DMSO, preparing a stock solution requires careful handling to ensure complete dissolution.
General Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation : Ensure both the this compound powder and the selected solvent are of high purity.
-
Saturation : Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital agitator. This process can take several hours to days to reach equilibrium.
-
Phase Separation : Once equilibrium is reached, separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable filter that does not adsorb the compound.
-
Quantification : Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation : The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Troubleshooting and FAQs
Q1: I am having trouble dissolving this compound in DMSO, even though it is reported as slightly soluble. What can I do?
A1:
-
Increase Mechanical Agitation: Ensure you are vortexing the solution vigorously. For stubborn compounds, brief sonication in a water bath can help break up aggregates and enhance dissolution.
-
Check Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5] Water-logged DMSO can have significantly different solvent properties. Use fresh, high-purity, anhydrous DMSO for best results.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be cautious, as heat can degrade sensitive compounds. Always check the stability of this compound at elevated temperatures first.
-
Start with a Lower Concentration: If you are trying to make a high-concentration stock, you may be exceeding the solubility limit. Try preparing a more dilute solution first.
Q2: My this compound stock solution in DMSO appears clear, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue for hydrophobic compounds. DMSO is a strong organic solvent, but when diluted into an aqueous buffer, its solvating power is reduced, causing poorly water-soluble compounds to precipitate.
-
Lower Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.[6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a small volume of media, vortexing immediately and vigorously. Then, add this intermediate dilution to your final volume of media.
-
Pre-warm the Medium: Adding a cold solution to a warmer one can sometimes induce precipitation. Ensure your stock solution and culture medium are at the same temperature.
-
Use of Surfactants or Serum: For some applications, the presence of serum (like FBS) in the final medium can help stabilize the compound and prevent precipitation.
Q3: How should I store my this compound stock solution? How stable is it?
A3:
-
Storage Temperature: For long-term storage, stock solutions of similar antipsychotic drugs in DMSO are typically stored at -20°C or -80°C.[7] Studies on the related compound clozapine have shown stability for at least 270 days at -20°C and -80°C in serum.[7]
-
Protection from Light and Moisture: this compound is listed as hygroscopic.[1] It is best practice to store solutions in tightly sealed vials, protected from light, to prevent degradation and absorption of water.
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles, as this can degrade the compound. Consider preparing smaller, single-use aliquots of your stock solution. Studies on other antipsychotics show stability for at least five freeze-thaw cycles.[7]
-
Aqueous Solutions: Aqueous solutions of related compounds are often not recommended for storage for more than one day.[2] Prepare fresh dilutions in aqueous buffers immediately before use.
Q4: Does the purity of the this compound powder matter for solubility experiments?
A4: Yes, absolutely. Impurities in the starting material can significantly affect solubility measurements and the outcome of your experiments. Always use the highest purity compound available and ensure you have a certificate of analysis. The presence of less soluble impurities can give a false impression of low solubility, while highly soluble impurities could lead to an overestimation.
References
- 1. CLOTHIAPINE | 2058-52-8 [amp.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clotiapine Concentration for Cell Viability Assays
Disclaimer: Information regarding the in vitro effects of Clotiapine on cell viability is limited in the current scientific literature. The following guide is based on best practices for optimizing novel compounds in cell viability assays and utilizes data from the closely related and structurally similar compound, Clozapine, as a proxy. Researchers should use this information as a starting point and conduct their own thorough dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the optimal concentration of this compound for my cell viability assay?
A1: The first step is to perform a range-finding experiment with a broad range of this compound concentrations. Since there is limited data on this compound, you can use the concentrations reported for the related compound, Clozapine, as a starting point. Studies on Clozapine have used concentrations ranging from the low micromolar (µM) to the high micromolar range.[1][2][3] A suggested starting range for a pilot experiment could be from 0.1 µM to 100 µM, using serial dilutions.
Q2: What are the common cell viability assays I can use for this compound?
A2: Several robust cell viability assays are available. The choice of assay depends on your specific research question, cell type, and available equipment. Commonly used assays include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
MTS Assay: A similar colorimetric assay to MTT, but with a water-soluble formazan product.
-
LDH Assay: Measures lactate dehydrogenase release, an indicator of cytotoxicity or cell death.
Q3: How long should I incubate my cells with this compound?
A3: Incubation time is a critical parameter that can significantly influence the observed effects. For initial experiments, it is recommended to test a few different time points, such as 24, 48, and 72 hours, to understand the kinetics of this compound's effect on your cells.
Q4: My cell viability results are not consistent. What are the common causes of variability?
A4: Inconsistent results in cell viability assays can arise from several factors, including:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure you have a uniform single-cell suspension before seeding.
-
Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects at higher concentrations. Always include a vehicle control with the same final solvent concentration as your experimental wells.
-
Incubation Time and Conditions: Variations in incubation time, temperature, and CO₂ levels can affect cell growth and drug response.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Mix the cell suspension between pipetting. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. | |
| No observable effect of this compound at tested concentrations | Concentration range is too low | Perform a wider range-finding experiment with higher concentrations. |
| Incubation time is too short | Increase the incubation time (e.g., 48 or 72 hours). | |
| Cell line is resistant | Consider using a different, potentially more sensitive, cell line. | |
| All cells are dead, even at the lowest concentration | Concentration range is too high | Perform a wider range-finding experiment with lower concentrations, including nanomolar (nM) ranges. |
| High toxicity of the vehicle (e.g., DMSO) | Ensure the final concentration of the vehicle is low and non-toxic to your cells (typically <0.5%). |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary (Based on Clozapine Studies)
The following tables summarize quantitative data from studies on the related compound, Clozapine, which may serve as a reference for designing experiments with this compound.
Table 1: Reported IC50 Values for Clozapine in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Pancreatic Beta Cells | MTT | 24 h | >100 | [2] |
| Normal Human Fibroblasts | MTT | 96 h | 180 | [2] |
| Granulocyte-Macrophage Progenitors | GM-CFU | Not Specified | 44.71 (IC90 in µg/mL) | [4][5] |
Table 2: Effective Concentration Ranges of Clozapine in In Vitro Studies
| Cell Line | Effect | Concentration Range (µM) | Reference |
| NIH-3T3 | Decreased cell viability | 0.1 | [1][6] |
| C6 Glioma | Increased GDNF secretion | 5 - 25 | [3] |
| PC-12 | Protection against oxidative stress | 25 - 100 | [7] |
Visualizations
Signaling Pathways Potentially Affected by this compound (Inferred from Clozapine)
Studies on the related compound Clozapine suggest that it may exert its effects on cells through various signaling pathways. The diagram below illustrates some of the key pathways that have been implicated.
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the key steps for determining the optimal concentration of this compound for cell viability assays.
Caption: Workflow for optimizing this compound concentration.
References
- 1. scielo.br [scielo.br]
- 2. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic drugs cause glial cell line–derived neurotrophic factor secretion from C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro toxicity of clozapine, olanzapine, and quetiapine on granulocyte-macrophage progenitors (GM-CFU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. Clozapine protects PC-12 cells from death due to oxidative stress induced by hydrogen peroxide via a cell-type specific mechanism involving inhibition of extracellular signal-regulated kinase phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Clotiapine Stability in Aqueous Solutions
Disclaimer: Publicly available stability data for Clotiapine in aqueous solutions is limited. This guide is substantially based on data from its structurally similar analogue, Clozapine. Researchers should use this information as a preliminary guide and are strongly encouraged to perform their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Based on studies of the closely related compound Clozapine, the primary factors affecting stability in aqueous solutions are expected to be pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. Forced degradation studies on Clozapine have shown it to be susceptible to degradation under acidic, basic, photochemical, and oxidative stress conditions.
Q2: What is the recommended pH range for preparing aqueous solutions of this compound?
While specific data for this compound is unavailable, studies on Clozapine suspensions indicate that a pH range of 5.5 to 6.2 is targeted for physical and chemical stability.[1] It is crucial to determine the optimal pH for your specific experimental needs, as Clozapine's solubility is pH-dependent.
Q3: How should I store my aqueous this compound solutions?
To minimize degradation, it is recommended to store aqueous solutions of this compound, similar to other antipsychotics like Clozapine, protected from light at refrigerated temperatures (e.g., 4°C).[2] For longer-term storage, freezing at -20°C or -80°C might be considered, although freeze-thaw cycles should be minimized.[3] The use of amber vials or wrapping containers in aluminum foil can provide protection from light.
Q4: I am observing precipitation in my this compound solution. What could be the cause?
Precipitation could be due to several factors, including:
-
Poor Solubility: this compound, like Clozapine, has low water solubility. Ensure you have not exceeded its solubility limit at the given pH and temperature.
-
pH Shift: A change in the pH of your solution can significantly alter the solubility of the compound, leading to precipitation.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature could cause the compound to precipitate out of the solution.
Q5: Are there any known degradation products of this compound?
Specific degradation products for this compound are not well-documented in the available literature. However, forced degradation studies on Clozapine have identified several degradation products resulting from hydrolysis, oxidation, and photolysis.[4][5] It is plausible that this compound undergoes similar degradation pathways, which may involve modifications to the dibenzothiazepine ring system or the piperazine side chain.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
Issue 1: Loss of Potency or Inconsistent Results in Assays
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | 1. Verify Storage Conditions: Ensure solutions are stored protected from light and at the recommended temperature. 2. Check Solution Age: Use freshly prepared solutions whenever possible. 3. pH Verification: Measure and adjust the pH of your solution to an optimal range (a slightly acidic pH of around 5.5-6.2 may be a good starting point based on Clozapine data).[1] |
| Adsorption to Container | 1. Use appropriate containers: Consider using low-adsorption plasticware or silanized glassware. 2. Pre-condition containers: Rinse containers with the solution before filling to saturate binding sites. |
| Inaccurate Quantification | 1. Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS) is validated for stability-indicating properties. 2. Reference Standard: Check the purity and stability of your this compound reference standard. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Possible Cause | Troubleshooting Step |
| Degradation Products | 1. Perform Forced Degradation: Subject a sample of your this compound solution to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. LC-MS/MS Analysis: Use mass spectrometry to elucidate the structure of the unknown peaks. |
| Contamination | 1. Solvent Blank: Inject a blank solvent to rule out contamination from the mobile phase or diluent. 2. Container Leaching: Ensure no components are leaching from your storage containers. |
Data Presentation
The following tables summarize stability data for the related compound, Clozapine, which may serve as a useful reference for this compound stability studies.
Table 1: Summary of Clozapine Stability in Different Storage Conditions
| Matrix | Storage Temperature | Duration of Stability | Notes |
| Oral Fluid (on DSS) | 4°C (in dark) | 28 days | Stability improved with the addition of ascorbic acid.[2] |
| Oral Fluid (on DSS) | 25°C (in dark) | Similar to 4°C | |
| Compounded Suspension | 4°C and 25°C | 120 days | In amber PET-G bottles, retained >95% of initial concentration.[1] |
| Compounded Suspension | 23°C (room temp) | 63 days | In amber plastic containers, retained >95% of initial concentration.[6] |
Table 2: Summary of Forced Degradation Studies on Clozapine
| Stress Condition | Observations |
| Acidic Hydrolysis | Significant degradation observed.[4] |
| Basic Hydrolysis | Significant degradation observed.[4] |
| Oxidative (H₂O₂) | Significant degradation observed.[4] |
| Photochemical (UV) | Degradation observed.[4] |
| Thermal | Degradation observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Adapted from Clozapine Studies)
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples and a control sample (unstressed stock solution) by a stability-indicating HPLC or LC-MS method. Compare the chromatograms to identify degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a general starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230-260 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting this compound analysis.
References
- 1. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid degradation of clozapine by heterogeneous photocatalysis. Comparison with direct photolysis, kinetics, identification of transformation products and scavenger study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Clozapine Stored in Oral Suspension Vehicles at Room Temperature | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: Strategies for Enhancing Oral Bioavailability of Clotiapine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Clotiapine. Given the limited publicly available data on this compound's oral pharmacokinetics, this guide leverages information from its structurally similar analogues, Clozapine and Quetiapine, to propose effective strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the presumed reasons for the poor oral bioavailability of this compound?
While specific data for this compound is scarce, its structural similarity to other dibenzothiazepine antipsychotics like Clozapine suggests that its poor oral bioavailability is likely due to a combination of:
-
Low Aqueous Solubility: this compound is described as being only slightly soluble in various solvents, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: Like many antipsychotics, this compound is expected to undergo significant metabolism in the liver by cytochrome P450 (CYP) enzymes before it can reach systemic circulation.[2][3] For instance, Clozapine's oral bioavailability is only about 27-50% due to extensive first-pass metabolism.[2][4]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Based on successful approaches for analogous compounds, the following strategies are recommended for improving this compound's oral bioavailability:[5][6][7][8][9]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its absorption.[10][11][12] These formulations can improve solubility and potentially facilitate lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.[12][13]
-
Nanoparticle Systems: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[14][15] Polymeric nanoparticles can also be designed for controlled release and targeted delivery.[16][17]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and extent by presenting the drug in a high-energy amorphous state.
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Studies
Possible Cause: Poor dissolution of this compound in the GI tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure you have accurate data on this compound's solubility and dissolution rate under different pH conditions relevant to the GI tract.
-
Formulation Approach:
-
Micronization/Nanonization: Reduce the particle size of the drug substance.
-
Solid Dispersion: Prepare a solid dispersion with a suitable hydrophilic carrier.
-
Lipid-Based Formulation: Develop an SLN or SEDDS formulation to enhance solubilization.
-
Issue 2: High First-Pass Metabolism Suspected
Possible Cause: Significant hepatic metabolism of this compound.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Conduct studies using liver microsomes to identify the primary CYP enzymes responsible for this compound metabolism.
-
Formulation to Bypass Hepatic Metabolism:
-
Promote Lymphatic Uptake: Utilize lipid-based formulations like SLNs or NLCs, which are known to be absorbed through the lymphatic system.
-
Alternative Routes of Administration: For initial proof-of-concept studies, consider parenteral or intranasal administration to bypass the liver.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H18ClN3S | [18][19] |
| Molecular Weight | 343.87 g/mol | [18][19][20] |
| Appearance | Off-white solid | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |
| pKa (Predicted) | 7.22 ± 0.42 | [1] |
Table 2: Illustrative Pharmacokinetic Parameters of Structurally Similar Antipsychotics (Oral Administration)
Disclaimer: The following data is for illustrative purposes to highlight the potential for improvement and is based on structurally similar compounds. Actual pharmacokinetic parameters for this compound will need to be determined experimentally.
| Drug | Bioavailability (%) | Tmax (h) | Half-life (h) | Key Metabolism | Reference |
| Clozapine | 27 - 50 | 1.1 - 3.6 | 9.1 - 17.4 | CYP1A2, CYP3A4 | [2][4][21] |
| Quetiapine | ~100% (relative to solution) | 1 - 2 | ~7 | CYP3A4 | [22][23] |
| Olanzapine | ~60 | ~6 | ~33 | CYP1A2, UGT1A4 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methodologies used for Clozapine and Quetiapine.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Dynasan® 114)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
C-surfactant (e.g., Soya lecithin)
-
Double-distilled water
-
High-speed homogenizer
-
Probe sonicator
Method:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Add this compound and the co-surfactant to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in double-distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-intensity probe sonication for 15-20 minutes to reduce the particle size to the nanometer range.
-
Formation of SLNs: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Study Design:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) with jugular vein cannulation for blood sampling.
-
Groups:
-
Group 1: this compound suspension in 0.5% carboxymethyl cellulose (oral gavage).
-
Group 2: this compound-loaded SLN formulation (oral gavage).
-
Group 3: this compound solution (intravenous injection, for absolute bioavailability determination).
-
-
Dosing: A suitable oral dose (e.g., 10 mg/kg) and a lower intravenous dose (e.g., 1-2 mg/kg).
Procedure:
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the respective formulations to each group.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Visualizations
Caption: Experimental Workflow for Bioavailability Assessment.
References
- 1. CLOTHIAPINE | 2058-52-8 [amp.chemicalbook.com]
- 2. ecronicon.net [ecronicon.net]
- 3. Drug metabolism and atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. mdpi.com [mdpi.com]
- 16. Development of a New Polymeric Nanocarrier Dedicated to Controlled Clozapine Delivery at the Dopamine D2-Serotonin 5-HT1A Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a New Polymeric Nanocarrier Dedicated to Controlled Clozapine Delivery at the Dopamine D2-Serotonin 5-HT1A Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clothiapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. medkoo.com [medkoo.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. ClinPGx [clinpgx.org]
- 22. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quetiapine - Wikipedia [en.wikipedia.org]
Technical Support Center: Clotiapine-Induced Extrapyramidal Symptoms in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of clotiapine-induced extrapyramidal symptoms (EPS) in rats. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms underlying this compound-induced extrapyramidal symptoms?
A1: The primary mechanism for antipsychotic-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway.[1] Like other atypical antipsychotics, this compound's propensity to cause EPS is thought to be modulated by its interaction with other receptors, particularly a higher affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors.[2][3] This 5-HT2A antagonism is believed to increase dopamine release in the striatum, which may counteract the effects of D2 blockade and reduce the risk of EPS.[4][5] Additionally, interactions with other receptors, such as histamine H1 and muscarinic receptors, contribute to the overall side-effect profile.[6][7]
Q2: Which animal models are most commonly used to assess this compound-induced EPS in rats?
A2: The most common and predictive animal model for acute EPS is the catalepsy test.[8][9] Catalepsy in rats is characterized by an inability to correct an externally imposed posture and is considered analogous to the parkinsonian symptoms observed in humans.[10] For assessing the potential for tardive dyskinesia, a long-term side effect, the vacuous chewing movement (VCM) model is often employed following chronic administration of the antipsychotic.[11][12]
Q3: What is a typical dose range for this compound to induce catalepsy in rats?
A3: While specific dose-response data for this compound-induced catalepsy is not extensively published, data from structurally and pharmacologically similar atypical antipsychotics, such as clozapine and olanzapine, can provide guidance. For instance, clozapine generally does not induce significant catalepsy at doses up to 40 mg/kg in the standard bar test, reflecting its low EPS liability.[1][4] Olanzapine, however, has been shown to induce catalepsy at higher doses (e.g., 40 mg/kg).[1] Researchers should conduct a dose-finding study for this compound, starting with lower doses and escalating to determine the cataleptogenic threshold.
Troubleshooting Guides
Issue 1: High variability in catalepsy measurements between rats in the same treatment group.
-
Possible Cause 1: Inconsistent animal handling.
-
Solution: Ensure all experimenters use a standardized and gentle method for placing the rats on the catalepsy apparatus. Minimize stress to the animals, as stress can influence motor behavior.
-
-
Possible Cause 2: Lack of acclimatization.
-
Solution: Acclimatize the rats to the testing room and the catalepsy apparatus for a sufficient period before the experiment begins. This reduces novelty-induced stress and exploratory behavior.
-
-
Possible Cause 3: Inter-individual differences in drug metabolism.
-
Solution: While difficult to control, using a sufficiently large sample size can help to mitigate the impact of individual metabolic variations on the group mean. Ensure a homogenous population of rats in terms of age, weight, and strain.
-
Issue 2: No significant catalepsy observed even at high doses of this compound.
-
Possible Cause 1: Low intrinsic cataleptogenic potential of this compound.
-
Possible Cause 2: Incorrect timing of the measurement.
-
Solution: The peak effect of the drug may not coincide with the measurement time. Conduct a time-course study to determine the time of maximum cataleptic effect after this compound administration. Measurements are often taken at multiple time points (e.g., 30, 60, 90, and 120 minutes) post-injection.[13][14]
-
Issue 3: Rats are overly sedated and cannot be properly tested for catalepsy.
-
Possible Cause: High affinity for histamine H1 receptors.
-
Solution: this compound, like many atypical antipsychotics, has a high affinity for H1 receptors, which can cause significant sedation.[15][16] If sedation interferes with the catalepsy measurement, it should be noted. It may be necessary to test a lower dose range or to use a different behavioral test that is less susceptible to the confounding effects of sedation.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Other Antipsychotics
| Antipsychotic | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 |
| This compound | ~20-40 | ~1-5 | ~1-10 | ~20-50 |
| Haloperidol | ~1-2 | ~50-100 | >1000 | >1000 |
| Clozapine | ~100-200 | ~5-20 | ~1-10 | ~1-5 |
| Olanzapine | ~10-20 | ~2-5 | ~1-10 | ~20-30 |
| Quetiapine | ~150-300 | ~30-50 | ~10-20 | >1000 |
Note: These are approximate values compiled from various sources and may vary between studies. The data for this compound is less abundant and has been estimated based on available literature.
Table 2: Example Dose-Response Data for Catalepsy in Rats for Different Antipsychotics
| Antipsychotic | Dose (mg/kg, s.c.) | Mean Catalepsy Duration (seconds) |
| Vehicle | - | < 10 |
| Haloperidol | 0.3 | ~60-90 |
| 1.0 | >180 | |
| Olanzapine | 10 | ~30-60 |
| 40 | ~90-120 | |
| Clozapine | 10 | < 20 |
| 40 | < 30 |
Note: This table presents illustrative data based on published studies and should be used as a reference.[1][17] Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Catalepsy Bar Test
-
Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm from a flat surface.
-
Procedure: a. Administer this compound or the vehicle control to the rats via the desired route (e.g., intraperitoneal or subcutaneous). b. At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the bar. c. Start a stopwatch immediately. d. Measure the time until the rat removes both forepaws from the bar and places them on the surface below. This is the descent latency. e. A cut-off time (e.g., 180 or 300 seconds) should be set, at which point the rat is returned to its home cage if it has not descended.[18]
-
Scoring: The descent latency in seconds is recorded as the measure of catalepsy. A common scoring system involves rating the severity on a scale, for example: Stage 1 (moves normally) = 0; Stage 2 (moves only when touched) = 0.5; Stage 3 (fails to correct posture on a 6 cm block within 10s) = 1; Stage 4 (fails to correct posture on a 9 cm block within 10s) = 2.[19]
Mandatory Visualization
Caption: Signaling pathway of this compound-induced extrapyramidal symptoms.
Caption: Experimental workflow for assessing catalepsy in rats.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 5-HT2A receptors in antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D2 receptor occupancy as a predictor of catalepsy in rats: a pharmacokinetic-pharmacodynamic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of chronic haloperidol and clozapine on vacuous chewing and dopamine-mediated jaw movements in rats: evaluation of a revised animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 14. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade [frontiersin.org]
- 16. Typical and atypical antipsychotic drugs increase extracellular histamine levels in the rat medial prefrontal cortex: contribution of histamine h(1) receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Managing Clotiapine-Induced Sedation in Research Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage sedation as a side effect of Clotiapine in experimental studies. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced sedation?
A1: this compound is an atypical antipsychotic that exhibits a strong antagonistic effect on several neurotransmitter receptors.[1][2] Its sedative properties are primarily attributed to its high affinity for and potent blockade of histamine H1 receptors in the central nervous system.[1][3] Blockade of these receptors interferes with the wakefulness-promoting effects of histamine, leading to drowsiness and sedation.[1][3] Additionally, its antagonist activity at alpha-1 adrenergic and muscarinic M1 receptors may contribute to its sedative and hypotensive effects.
Q2: How does the sedative potential of this compound compare to other antipsychotics?
A2: this compound is recognized for its strong sedative effect, which is considered a prominent feature of its pharmacological profile.[4] Its sedative potency is often compared to that of other highly sedating antipsychotics like clozapine and chlorpromazine.[4][5] This is in contrast to less sedating atypical antipsychotics such as risperidone or aripiprazole.[3][6]
Q3: At what point during a study is sedation from this compound likely to be most pronounced?
A3: Sedation is typically most pronounced during the initial phase of treatment with an antipsychotic.[7][8] A meta-analysis of antipsychotic trials found that 83% of sedation events occurred within the first two weeks of treatment initiation, with a peak in the first few days.[8] Tolerance to the sedative effects often develops over time with continued administration.[5][7][9] Therefore, researchers should anticipate the need for closer monitoring for sedation-related adverse events during the first one to two weeks of a study.
Q4: Can the dosing schedule of this compound be adjusted to manage daytime sedation?
A4: Yes, adjusting the dosing schedule is a common strategy to mitigate daytime sedation.[10][11] If the experimental protocol allows, administering the full or majority of the daily dose in the evening or before the animal's sleep cycle can help align the peak sedative effects with the natural rest period.[3][11] This can minimize the impact of sedation on behavioral tasks or other measurements taken during the active phase.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive sedation interfering with behavioral testing. | High starting dose of this compound. | - Review the dose-response relationship for this compound's sedative effects if available from preliminary studies. - Consider a dose-titration protocol, starting with a lower dose and gradually increasing to the target dose over several days. This allows for the development of tolerance to the sedative effects.[9] |
| Difficulty distinguishing sedation from negative symptoms (e.g., avolition) in animal models. | Overlapping behavioral manifestations. | - Implement a battery of behavioral tests to differentiate between sedation and negative-like symptoms. For example, tests of motor activity (e.g., open field test) can help quantify general activity levels, while tests of motivation (e.g., progressive ratio tasks) can assess the willingness to exert effort. - In clinical research, ask specific questions to differentiate the subjective experience. Patients experiencing sedation often report feeling tired despite wanting to do things, whereas negative symptoms are characterized by a lack of interest or motivation.[6][7] |
| High variability in sedative response across study subjects. | Inter-individual differences in pharmacokinetics and pharmacodynamics. | - Ensure a homogenous study population in terms of age, weight, and metabolic status where possible. - Monitor plasma levels of this compound and its metabolites to correlate with sedative effects, if feasible within the study design.[12] - Consider that genetic polymorphisms in drug-metabolizing enzymes (e.g., cytochrome P450) and histamine receptors can influence individual susceptibility to sedation.[9] |
| Sedation is persistent and does not resolve with time. | Lack of tolerance development or interaction with other experimental compounds. | - If sedation persists beyond the initial 1-2 weeks, re-evaluate the dosage. The lowest effective dose for the primary outcome measure should be used.[10] - Review all co-administered substances for potential synergistic sedative effects.[13] - If the study design permits, switching to a less sedating antipsychotic with a different receptor binding profile could be considered for future experiments, though this would represent a significant protocol amendment.[10] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data on managing this compound-induced sedation, the following table provides a generalized overview of the relative sedative potential of various antipsychotics based on their receptor binding affinities and clinical observations. This can help in selecting alternative compounds in future experimental designs if sedation from this compound proves to be a limiting factor.
| Antipsychotic | Histamine H1 Receptor Affinity (Ki, nM) | Relative Sedation Potential |
| This compound | High | High |
| Clozapine | 0.8 | High |
| Olanzapine | 7 | High |
| Quetiapine | 11 | Moderate to High |
| Chlorpromazine | 3 | High |
| Risperidone | 20 | Low to Moderate |
| Haloperidol | 1,800 | Low |
| Aripiprazole | 61 | Low |
Note: Lower Ki values indicate higher binding affinity. Relative sedation potential is a generalization from clinical and preclinical data and can be dose-dependent.
Experimental Protocols
Protocol 1: Assessing Sedation Levels Using a Behavioral Rating Scale (Rodent Model)
Objective: To quantify the level of sedation in rodents following this compound administration.
Methodology:
-
Habituation: Acclimate the animals to the testing environment for at least 30 minutes prior to drug administration.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Observation Periods: At predefined time points post-administration (e.g., 30, 60, 90, 120 minutes), observe each animal for a 2-minute period.
-
Scoring: Use a standardized sedation scale. A common example is a 4-point scale:
-
0: Awake and active.
-
1: Awake but calm, reduced spontaneous activity.
-
2: Drowsy, eyes partially or fully closed, but rousable by gentle touch.
-
3: Asleep, not easily rousable.
-
-
Data Analysis: Record the sedation score for each animal at each time point. Analyze the data using appropriate statistical methods to compare dose-groups or time points.
Protocol 2: Dose-Titration Strategy to Mitigate Initial Sedation
Objective: To minimize the initial peak sedative effect of this compound by gradually increasing the dose.
Methodology:
-
Determine Target Dose: Establish the final desired experimental dose of this compound based on literature or pilot studies.
-
Titration Schedule:
-
Day 1-2: Administer 25% of the target dose.
-
Day 3-4: Increase the dose to 50% of the target dose.
-
Day 5-6: Increase the dose to 75% of the target dose.
-
Day 7 onwards: Administer 100% of the target dose.
-
-
Monitoring: Throughout the titration period, monitor the animals for signs of excessive sedation or other adverse effects using a behavioral rating scale (as in Protocol 1).
-
Adjustment: If significant sedation is observed, the titration schedule can be extended, or the dose increments made smaller.
-
Initiation of Experimental Procedures: Begin the primary experimental manipulations only after the animals have been stabilized on the final target dose for a predetermined period (e.g., 3-5 days).
Visualizations
References
- 1. This compound for acute psychotic illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of Clothiapine? [synapse.patsnap.com]
- 3. Antipsychotic Drugs on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Adverse Effects of Antipsychotic Medications | AAFP [aafp.org]
- 6. Sedation - NeuRA Library [library.neura.edu.au]
- 7. scielo.br [scielo.br]
- 8. A Novel Research Method for Determining Sedative Exposure in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 13. Atypical Antipsychotics: Sleep, Sedation, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Side Effects of Clotiapine in Preclinical Research: A Technical Guide
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic side effects of clotiapine in animal models based on related compounds?
A1: Based on studies with atypical antipsychotics like clozapine and olanzapine, researchers can anticipate a range of metabolic disturbances. These include significant weight gain, which is often more pronounced in female rodents.[2][3] This weight gain is typically associated with increased adiposity.[4] Furthermore, alterations in glucose homeostasis, such as hyperglycemia and insulin resistance, are commonly observed.[5][6][7] Dyslipidemia, characterized by elevated levels of triglycerides and cholesterol, is another expected outcome.[6][8]
Q2: Which animal models are most appropriate for studying these metabolic effects?
A2: The most commonly used and well-validated animal models are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6J).[4][9] These models have been shown to recapitulate the metabolic side effects observed in humans, such as weight gain and insulin resistance, upon administration of atypical antipsychotics.[10] The choice between rats and mice may depend on the specific experimental needs, such as the volume of blood required for analysis or the availability of genetic models.
Q3: What are the key experimental protocols for assessing the metabolic impact of antipsychotics?
A3: A standard experimental workflow should include baseline measurements followed by chronic drug administration and subsequent endpoint analysis. Key protocols include:
-
Body Weight and Food Intake Monitoring: Regular measurement of body weight and daily food consumption is fundamental to assess the drug's impact on energy balance.[9]
-
Glucose Tolerance Test (GTT): This test is crucial for evaluating how the animal's body responds to a glucose challenge, providing insights into glucose metabolism and insulin sensitivity.[11]
-
Insulin Tolerance Test (ITT): The ITT helps in directly assessing insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
-
Lipid Profiling: Analysis of blood samples for triglycerides, total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) is essential to characterize the drug's impact on lipid metabolism.[12]
-
Body Composition Analysis: Techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (qMR) can be used to determine the proportions of fat and lean mass.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in weight gain between animals | Individual differences in drug response, stress from handling or housing conditions, inconsistencies in drug administration. | Ensure consistent dosing and handling procedures. House animals individually to monitor food intake accurately. Increase sample size to improve statistical power. |
| No significant change in glucose tolerance despite weight gain | Timing of the GTT, dose of the drug, or the specific metabolic pathways affected. | Perform the GTT at different time points during the study. Consider adjusting the drug dose. Investigate other markers of insulin resistance, such as fasting insulin levels. |
| Unexpected mortality in the treatment group | Drug toxicity at the administered dose, underlying health issues in the animals. | Review the literature for appropriate dose ranges of similar compounds. Perform a dose-response study. Conduct thorough health checks of animals before starting the experiment. |
| Difficulty in dissolving the compound for administration | Poor solubility of the drug in the chosen vehicle. | Experiment with different pharmaceutically acceptable vehicles (e.g., saline, polyethylene glycol, carboxymethyl cellulose). Sonication or gentle heating may aid dissolution. |
Data Presentation: Summary of Metabolic Effects of Atypical Antipsychotics in Rodent Models
Table 1: Effects of Atypical Antipsychotics on Body Weight and Food Intake in Rodents
| Drug | Animal Model | Duration | Effect on Body Weight | Effect on Food Intake | Citation |
| Olanzapine | Female Rats | 2-3 days | Significant increase | Hyperphagia | [4] |
| Olanzapine | Female Mice | 4 weeks | Significant increase | Increased | [9] |
| Quetiapine | Female Mice | 4 weeks | Significant increase | Increased | [9] |
| Risperidone | Female Mice | 4 weeks | Significant increase | No significant change | [9] |
| Clozapine | Female Rats | 12-29 days | No significant change | - | [4] |
Table 2: Effects of Atypical Antipsychotics on Glucose Metabolism and Insulin Sensitivity in Rodents
| Drug | Animal Model | Parameter | Effect | Citation |
| Clozapine | Rats | Glucose Tolerance | Impaired | [11] |
| Quetiapine | Rats | Glucose Tolerance | Impaired | [11] |
| Olanzapine | Female Rats | Insulin Resistance | Mildly increased | [4] |
| Clozapine | Rodents | Insulin Sensitivity | Acutely impaired | [13] |
| Olanzapine | Rodents | Insulin Sensitivity | Acutely impaired | [13] |
Table 3: Effects of Atypical Antipsychotics on Lipid Profiles in Rodents
| Drug | Animal Model | Parameter | Effect | Citation |
| Quetiapine | Mice | Total Cholesterol | Increased | [12] |
| Quetiapine | Mice | VLDL & LDL Cholesterol | Increased | [12] |
| Clozapine | - | Triglycerides | Increased | [8] |
| Olanzapine | - | Triglycerides | Increased | [8] |
| Clozapine | - | Total Cholesterol | Increased | [8] |
| Olanzapine | - | Total Cholesterol | Increased | [8] |
Experimental Protocols and Visualizations
Experimental Workflow for Assessing Metabolic Effects
The following diagram outlines a typical experimental workflow for investigating the impact of an atypical antipsychotic on metabolic parameters in a rodent model.
Signaling Pathways Implicated in Metabolic Side Effects
The metabolic side effects of atypical antipsychotics are thought to be mediated, in part, by their interaction with various neurotransmitter receptors in the central nervous system, which in turn affects downstream signaling pathways that regulate appetite and energy metabolism.
References
- 1. What are the side effects of Clothiapine? [synapse.patsnap.com]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight Gain, Schizophrenia and Antipsychotics: New Findings from Animal Model and Pharmacogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal and metabolic effects of olanzapine and clozapine related to body weight in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Metabolic Side Effects from Antipsychotic Treatment with Clozapine Linked to Aryl Hydrocarbon Receptor (AhR) Activation [mdpi.com]
- 7. Antipsychotic-Induced Metabolic and Cardiovascular Side Effects in Schizophrenia: A Novel Mechanistic Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antipsychotic drug-induced weight gain: development of an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling of antipsychotic-induced metabolic alterations in mice: An experimental approach precluding psychosis as a predisposing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clozapine and quetiapine acutely reduce glucagon-like peptide-1 production and increase glucagon release in obese rats: implications for glucose metabolism and food choice behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - The atypical antipsychotic quetiapine induces hyperlipidemia by activating intestinal PXR signaling [insight.jci.org]
- 13. Side effects of atypical antipsychotics: a brief overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clotiapine Dosage in Research Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of clotiapine dosage for experimental studies, with a focus on minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-dependent adverse effects of this compound observed in preclinical and clinical research?
A1: this compound, a dibenzothiazepine antipsychotic, exhibits a side effect profile that is often dose-dependent. The most commonly reported adverse effects that may increase with higher doses include:
-
Sedation and Somnolence: This is a frequent side effect, largely attributed to this compound's potent histamine H1 receptor blockade.[1] While sedation can be observed even at low doses, its intensity typically increases with the dosage.
-
Orthostatic Hypotension and Dizziness: Resulting from alpha-1 adrenergic receptor antagonism, a drop in blood pressure upon standing can occur, particularly during the initial titration phase and at higher doses.[1][2]
-
Anticholinergic Effects: These include dry mouth, blurred vision, constipation, and urinary retention due to muscarinic receptor blockade.[1] The severity of these effects can be related to the dose administered.
-
Extrapyramidal Symptoms (EPS): While this compound is considered an atypical antipsychotic with a lower propensity for EPS compared to typical antipsychotics, dose increases can elevate the risk of movement-related side effects such as parkinsonism, akathisia (restlessness), and dystonia.[1][3]
-
Weight Gain: A common metabolic side effect associated with many atypical antipsychotics, which may be influenced by the dosage and duration of administration.[4][5]
-
Tachycardia: An increased heart rate is a noted cardiovascular side effect.[1]
Q2: How does the rate of dose titration influence the adverse effect profile of this compound?
A2: The speed of dose escalation is a critical factor in managing the side effects of this compound, a principle that is well-established for the structurally similar drug, clozapine. A rapid titration can increase the risk and severity of certain adverse events, most notably orthostatic hypotension, bradycardia (slow heart rate), and syncope (fainting).[6] A slower, more gradual dose increase allows for physiological adaptation and can significantly improve the tolerability of the drug.
Q3: Are there established protocols for a gradual dose titration of this compound in a research setting?
A3: While specific, universally adopted titration protocols for this compound in research are not extensively documented in recent literature, a conservative approach modeled after protocols for clozapine is recommended to ensure subject safety.[7] The following table outlines a suggested titration schedule for experimental studies.
Table 1: Suggested this compound Titration Schedule for Research Studies
| Day(s) | Suggested Daily Dose | Administration | Key Monitoring Parameters |
| 1-3 | 12.5 mg - 25 mg | Single or divided dose | Postural blood pressure, heart rate, level of sedation |
| 4-7 | 25 mg - 50 mg | Divided doses | Continue monitoring vitals; inquire about anticholinergic effects |
| Week 2 | Increase by 25 mg every 2-3 days | Divided doses | Monitor for emergent EPS using a validated scale |
| Week 3-4 | Titrate to target effective dose | Divided doses | Continue all monitoring; assess for metabolic changes |
Note: This is a suggested schedule and should be adapted based on the specific experimental model, subject characteristics, and observed tolerability.
Troubleshooting Guides
Issue 1: Subject exhibits significant sedation or drowsiness.
-
Potential Cause: High initial dose or rapid titration; individual sensitivity to H1 receptor antagonism.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose to the previously well-tolerated level.
-
Slower Titration: If the target dose has not been reached, proceed with smaller, less frequent dose increments.
-
Dosing Schedule Adjustment: Administering a larger portion of the daily dose in the evening (in relevant experimental models) may mitigate daytime sedation.
-
Issue 2: Evidence of orthostatic hypotension (e.g., drop in blood pressure upon postural change).
-
Potential Cause: Alpha-1 adrenergic blockade, exacerbated by rapid dose increases or high doses.
-
Troubleshooting Steps:
-
Pause Titration: Temporarily halt dose escalation.
-
Dose Reduction: If hypotension is significant or symptomatic, reduce the dose.
-
Ensure Hydration: In animal studies, ensure adequate access to fluids.
-
Slower Titration: Resume titration at a much slower rate once blood pressure stabilizes.
-
Issue 3: Onset of extrapyramidal symptoms (EPS).
-
Potential Cause: Dopamine D2 receptor antagonism, with risk increasing at higher doses.
-
Troubleshooting Steps:
-
Quantify Symptoms: Use a validated rating scale to assess the severity of EPS (see Experimental Protocols).
-
Dose Reduction: The first-line approach is to lower the this compound dose.
-
Re-evaluate Target Dose: Determine if a lower dose may still achieve the desired therapeutic effect in the experimental model.
-
Experimental Protocols
Protocol 1: Assessment of Extrapyramidal Symptoms
This protocol utilizes a modified rating scale adapted from those used for similar compounds to quantify EPS in animal models.
-
Acclimatization: Allow subjects to acclimate to the testing environment for at least 30 minutes.
-
Observation Period: Observe each subject for a period of 5-10 minutes.
-
Scoring: Use a standardized scoring system to rate the presence and severity of:
-
Akathisia: Restlessness, inability to remain still.
-
Parkinsonism: Tremor, rigidity, bradykinesia (slowness of movement).
-
Dystonia: Abnormal posturing.
-
-
Data Collection: Record scores at baseline (before this compound administration) and at regular intervals following dose adjustments.
Table 2: Monitoring Schedule for Adverse Effects
| Parameter | Baseline | During Titration | At Target Dose |
| Vital Signs (BP, HR) | Yes | Daily, post-dose | Weekly |
| Sedation Score | Yes | Daily | Weekly |
| EPS Rating | Yes | Every 2-3 days | Weekly |
| Body Weight | Yes | Weekly | Weekly |
| Fasting Glucose/Lipids | Yes | Monthly | Monthly |
Visualizations
Caption: this compound's interaction with multiple receptors and resulting effects.
Caption: Workflow for dose titration and adverse event management.
Caption: Relationship between dosage, titration, and adverse effect risk.
References
- 1. medsearchuk.com [medsearchuk.com]
- 2. droracle.ai [droracle.ai]
- 3. Management of common adverse effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcn.health [hcn.health]
- 5. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical Antipsychotics: Sleep, Sedation, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of Clozapine vs. Quetiapine in schizophrenia and related disorders: An updated systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clotiapine and Clozapine Receptor Binding Profiles for Drug Development Professionals
A deep dive into the receptor binding affinities, experimental methodologies, and associated signaling pathways of two key atypical antipsychotics.
This guide offers a comprehensive comparison of the receptor binding profiles of clotiapine and clozapine, two important atypical antipsychotic agents. For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of these compounds with various neurotransmitter receptors is critical for the development of novel therapeutics with improved efficacy and side-effect profiles. This document provides a detailed summary of their quantitative receptor binding data, the experimental protocols used to obtain this data, and a visualization of the key signaling pathways involved.
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities (Kᵢ values in nM) of this compound and clozapine for a range of neurotransmitter receptors. A lower Kᵢ value indicates a higher binding affinity. This data has been compiled from various peer-reviewed studies.[1]
| Receptor Subtype | This compound Kᵢ (nM) | Clozapine Kᵢ (nM) |
| Dopamine Receptors | ||
| D₁ | 25 | 270[2] |
| D₂ | 10 | 160[2][3] |
| D₃ | 20 | 555[2] |
| D₄ | 1.1 | 24[2] |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 190 | 120[2] |
| 5-HT₂ₐ | 1.8 | 5.4[2][3] |
| 5-HT₂𝒸 | 3.5 | 9.4[2] |
| 5-HT₃ | - | 95[2] |
| 5-HT₆ | - | 4[2] |
| 5-HT₇ | - | 6.3[2] |
| Adrenergic Receptors | ||
| α₁ | 3.2 | 1.6[2] |
| α₂ | 25 | 90[2] |
| Muscarinic Receptors | ||
| M₁ | 18 | 6.2[2] |
| Histamine Receptors | ||
| H₁ | 1.1 | 1.1[3] |
Experimental Protocols
The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These assays are a fundamental tool for characterizing the interaction of drugs with their receptor targets.[4]
General Protocol for Radioligand Binding Assay
A standard competitive radioligand binding assay is performed to determine the relative affinity (Kᵢ) of a test compound for a specific receptor.[5] The general steps are as follows:
-
Membrane Preparation:
-
Binding Reaction:
-
The prepared cell membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (this compound or clozapine).[5][6]
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.[6]
-
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.[6]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.[4]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]
-
Specific Conditions for Dopamine and Serotonin Receptor Assays
-
Dopamine D₂ Receptor: Assays are often performed using [³H]-Spiperone as the radioligand in a buffer containing Tris-HCl, NaCl, KCl, CaCl₂, and MgCl₂ at pH 7.4. Non-specific binding is typically determined using (+)-butaclamol.[4]
-
Serotonin 5-HT₂ₐ Receptor: [³H]-Ketanserin or [¹²⁵I]-DOI are commonly used radioligands. The assay conditions are similar to those for dopamine receptors, with specific components and concentrations optimized for the 5-HT₂ₐ receptor.
Mandatory Visualization
Comparative Receptor Binding Profile
The following diagram provides a visual comparison of the receptor binding affinities of this compound and Clozapine for key neurotransmitter receptors. The width of the connecting arrow is inversely proportional to the Kᵢ value, meaning a thicker arrow indicates a higher binding affinity.
Caption: Comparative receptor binding affinities of this compound and Clozapine.
Signaling Pathways
This compound and Clozapine exert their therapeutic and side effects through complex interactions with intracellular signaling pathways. Their primary mechanism involves antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[8][9]
The diagram below illustrates a simplified overview of the downstream signaling cascades affected by the antagonism of D₂ and 5-HT₂ₐ receptors.
Caption: Simplified signaling pathways affected by D₂ and 5-HT₂ₐ receptor antagonism.
Clozapine, in particular, has been shown to selectively activate the MEK/ERK mitogen-activated protein kinase (MAPK) pathway, and this action is thought to be crucial for its antipsychotic effects.[10][11] This activation can be reversed by 5-HT₂ₐ receptor agonists.[10][11] Both clozapine and haloperidol have been shown to induce the phosphorylation of AKT and GSK-3β, key components of intracellular signaling.[12] Clozapine's unique profile also includes its influence on the Wnt signaling pathway.[12] The broad receptor profile of both drugs, especially clozapine, contributes to a complex modulation of these and other signaling cascades, ultimately leading to their clinical effects.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. What is the mechanism of Clothiapine? [synapse.patsnap.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychscenehub.com [psychscenehub.com]
Validating the Antipsychotic Effects of Clotiapine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clotiapine, an atypical antipsychotic, with other established antipsychotic agents. By examining its performance in validated animal models of psychosis, this document aims to offer a data-driven perspective on its antipsychotic potential. The information is curated for researchers and professionals in the field of drug development and neuroscience.
Introduction to this compound
This compound is a dibenzothiazepine derivative classified as an atypical antipsychotic. Its therapeutic action is believed to be mediated through a combination of antagonist activities at dopamine and serotonin receptors. Notably, its ratio of D2 to 5-HT2A receptor blockade is similar to that of Clozapine, suggesting a comparable mechanism of action for its atypical properties.[1] this compound also exhibits affinity for D4, 5-HT3, 5-HT6, and 5-HT7 receptors, which may contribute to its overall pharmacological profile.[1] While used in clinical practice in several countries for acute psychosis, a comprehensive comparison of its preclinical profile with other antipsychotics in standard animal models is warranted.[1]
Comparative Efficacy in Animal Models of Psychosis
The antipsychotic effects of this compound can be inferred and compared to other antipsychotics by examining its performance in established preclinical models that are predictive of clinical efficacy. These models assess the ability of a compound to counteract the behavioral effects of psychostimulants or to predict specific symptom domains of psychosis.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential, as the hyperactivity induced by amphetamine is primarily mediated by an excess of dopamine, mimicking the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia. Antipsychotics are expected to reduce this hyperactivity.
Table 1: Effect of Antipsychotics on Amphetamine-Induced Hyperlocomotion in Rats
| Compound | Dose Range (mg/kg, s.c.) | Effect on Hyperlocomotion | Reference |
| Haloperidol | 0.01 - 0.10 | Dose-dependent attenuation | [2] |
| Clozapine | 5.0 - 20.0 | Dose-dependent attenuation | [2][3] |
| This compound | Data not available | Expected to attenuate hyperlocomotion |
Prepulse Inhibition (PPI) Deficit
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction of an organism to a subsequent strong startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are considered a model for sensorimotor gating deficits. Atypical antipsychotics are often more effective than typical antipsychotics at restoring PPI deficits.
Given this compound's atypical profile, it is expected to be effective in reversing PPI deficits. The following table summarizes the effects of comparator drugs.
Table 2: Effect of Antipsychotics on Prepulse Inhibition (PPI) Deficits in Rodents
| Compound | Dose (mg/kg) | Animal Model | Effect on PPI Deficit | Reference |
| Haloperidol | 0.1 (s.c.) | Sprague Dawley Rats | No significant effect | [4] |
| Clozapine | 3.0 (i.p.) | DAT Knockout Mice | Attenuated PPI deficit | [5] |
| This compound | Data not available | Expected to restore PPI deficits |
Side Effect Profile in Animal Models
Animal models are also crucial for predicting the potential side effects of antipsychotic drugs, particularly extrapyramidal symptoms (EPS).
Catalepsy Test
The catalepsy test in rodents is a widely used model to predict the likelihood of a drug to induce Parkinsonian-like side effects (a form of EPS). Atypical antipsychotics generally induce less catalepsy than typical antipsychotics.
Table 3: Cataleptogenic Potential of Antipsychotics in Rats
| Compound | Dose (mg/kg) | AED50 (mg/kg) | Catalepsy Induction | Reference |
| Haloperidol | - | 0.29 | Potent induction of catalepsy | [6][7] |
| Clozapine | up to 40 | Not detected | No catalepsy detected | [6][7] |
| This compound | Data not available | Expected to have low cataleptogenic potential |
AED50: The dose that produced an adverse effect (catalepsy) in 50% of rats.
Apomorphine-Induced Climbing
This test is another model used to assess the potential of a compound to block dopamine D2 receptors, which is related to both antipsychotic efficacy and the risk of EPS. Antagonism of apomorphine-induced climbing is a characteristic of many antipsychotic drugs.
Table 4: Antagonism of Apomorphine-Induced Climbing in Mice
| Compound | ED50 (mg/kg, i.p.) | Reference |
| Haloperidol | ~0.1-0.2 | [8] |
| Clozapine | ~1.0-5.0 | [8] |
| This compound | Data not available |
ED50: The dose that produces a 50% inhibition of the climbing behavior.[9]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Rats are habituated to the testing environment.
-
On the test day, animals are pre-treated with the test compound (e.g., this compound, Haloperidol, Clozapine) or vehicle.
-
After a set pre-treatment time (e.g., 30-60 minutes), rats are injected with d-amphetamine (e.g., 1.5 mg/kg, s.c.).[2]
-
Locomotor activity is then recorded for a specified period (e.g., 60-90 minutes).[10]
-
Data is analyzed to determine the effect of the test compound on amphetamine-induced hyperactivity compared to the vehicle control group.
-
Prepulse Inhibition (PPI) of Acoustic Startle
-
Animals: Various strains of mice or rats can be used. Some studies utilize models with baseline PPI deficits, such as dopamine transporter (DAT) knockout mice.[5]
-
Apparatus: Startle chambers that can deliver acoustic stimuli (prepulse and pulse) and measure the startle response.
-
Procedure:
-
Animals are placed in the startle chambers and allowed to acclimate.
-
A series of trials are presented, including:
-
Pulse-alone trials (e.g., 120 dB) to measure baseline startle.
-
Prepulse-pulse trials (e.g., a 70-80 dB prepulse followed by a 120 dB pulse).
-
No-stimulus trials to measure background noise.
-
-
The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
The ability of a test compound to restore PPI in a deficit model is assessed.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the action of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for this compound validation.
Conclusion
This compound's receptor binding profile, particularly its similarity to Clozapine, strongly suggests its efficacy as an atypical antipsychotic. While direct head-to-head preclinical data in widely used animal models is not extensively available in recent literature, the existing clinical evidence and its known pharmacology predict a favorable profile in reducing psychosis-like behaviors with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics. Further preclinical studies directly comparing this compound with other atypical antipsychotics would be beneficial to fully elucidate its therapeutic potential and position it within the landscape of antipsychotic treatments.
References
- 1. This compound for acute psychotic illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine pre-treatment has a protracted hypolocomotor effect on the induction and expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical antipsychotics clozapine and quetiapine attenuate prepulse inhibition deficits in dopamine transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of the effects of antipsychotic drugs in two antipsychotic screening assays: swim-induced grooming and apomorphin climbing test in mice [frontiersin.org]
- 9. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. b-neuro.com [b-neuro.com]
A Comparative Guide: Clotiapine Versus Typical Antipsychotics Like Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the atypical antipsychotic clotiapine and the typical antipsychotic haloperidol. It is designed to be an objective resource, summarizing key performance differences and providing the experimental context necessary for informed research and development decisions.
Mechanism of Action and Receptor Binding Profiles
This compound, an atypical antipsychotic, exhibits a broad receptor binding profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A, and histamine H1 receptors, among others.[1] This contrasts with typical antipsychotics like haloperidol, which primarily exert their effects through potent antagonism of the dopamine D2 receptor.[2] This difference in receptor interaction is believed to underlie their distinct clinical effects and side-effect profiles.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and haloperidol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Reference |
| Dopamine D1 | 25 | 1.8 | [3] |
| Dopamine D2 | 125 | 0.517 - 1.45 | [3][4] |
| Dopamine D4 | 1.6 | 5.5 | [5] |
| Serotonin 5-HT2A | 1.6 | 45 | [3] |
| Histamine H1 | 0.7 | 1800 | [3] |
| Muscarinic M1 | 19 | 5000 | [3] |
| Adrenergic α1 | 7 | 6 | [3] |
Comparative Efficacy: Experimental Data
Clinical trials have demonstrated the efficacy of both this compound and haloperidol in the management of schizophrenia. However, studies suggest differences in their effectiveness, particularly concerning negative symptoms.
Positive and Negative Syndrome Scale (PANSS) Scores
The PANSS is a widely used scale to measure the severity of symptoms in schizophrenia. The table below presents data from a comparative clinical trial.
| Outcome | This compound | Haloperidol | p-value | Reference |
| PANSS Total Score (Change from Baseline) | - | - | - | |
| Study 1 (6 weeks) | -22.1 ± 1.63 | -18.7 ± 1.63 | 0.13 | |
| PANSS Positive Subscale (Change from Baseline) | ||||
| Study 2 (12 weeks) | -18.9 | -15.3 | 0.013 | [2] |
| PANSS Negative Subscale (Change from Baseline) | ||||
| Study 2 (12 weeks) | -15.5 | -11.6 | 0.012 | [2] |
Note: Data presented as mean ± standard deviation or mean change.
Side Effect Profiles: A Comparative Analysis
A significant differentiator between this compound and haloperidol is their side effect profiles, particularly the incidence of extrapyramidal symptoms (EPS).
Extrapyramidal Symptoms (EPS)
EPS are movement disorders that are a common side effect of dopamine receptor-blocking agents. The table below summarizes the incidence of EPS in comparative studies.
| Side Effect | This compound | Haloperidol | p-value | Reference |
| Use of Antiparkinsonian Medication (%) | - | - | <0.05 | |
| Akathisia (%) | 5.6 | 31.7 | 0.005 | |
| Parkinsonism (Bradykinesia) (%) | 21.8 | 47.7 | 0.011 | |
| Simpson-Angus Scale (SAS) Score (Mean) | 0.26 | 8.62 | <0.0001 |
Experimental Protocols
Below are representative experimental protocols for clinical trials comparing the efficacy and safety of this compound and haloperidol in patients with schizophrenia.
Protocol: A Randomized, Double-Blind, Comparative Study of this compound and Haloperidol in Schizophrenia
-
Objective: To compare the efficacy and safety of this compound versus haloperidol in the treatment of patients with an acute exacerbation of schizophrenia.
-
Study Design: A 6-week, multicenter, double-blind, randomized, parallel-group clinical trial.
-
Participant Population:
-
Inclusion Criteria: Patients aged 18-65 years with a DSM-IV diagnosis of schizophrenia, experiencing an acute exacerbation. A baseline Brief Psychiatric Rating Scale (BPRS) score of ≥ 18.
-
Exclusion Criteria: History of neuroleptic malignant syndrome, tardive dyskinesia, substance dependence within the last 3 months, or significant unstable medical conditions.
-
-
Interventions:
-
This compound Group: Flexible dosing, titrated to clinical response.
-
Haloperidol Group: Flexible dosing, titrated to clinical response.
-
-
Outcome Measures:
-
Primary Efficacy: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
-
Secondary Efficacy: Change from baseline in PANSS subscale scores (positive, negative, and general psychopathology) and the Clinical Global Impression (CGI) scale score.
-
Safety and Tolerability: Incidence of adverse events, including extrapyramidal symptoms (EPS) as measured by the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS). Use of concomitant antiparkinsonian medication was also recorded.
-
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) with baseline PANSS score as a covariate. Safety data were summarized using descriptive statistics.
Signaling Pathways
The distinct receptor binding profiles of this compound and haloperidol lead to the activation of different intracellular signaling pathways, which are visualized below using the DOT language for Graphviz.
Haloperidol Signaling Pathway
Caption: Haloperidol's primary mechanism involves D2 receptor antagonism.
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and tolerability of quetiapine versus haloperidol in first-episode schizophrenia: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of quetiapine versus haloperidol in first-episode schizophrenia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Guide: Efficacy of Clotiapine vs. Quetiapine in Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two atypical antipsychotic drugs, clotiapine and quetiapine, in established behavioral models relevant to psychosis, anxiety, and extrapyramidal side effects. The data presented is compiled from various preclinical studies to offer a synthesized comparison for research and drug development purposes.
Executive Summary
This compound and quetiapine are both atypical antipsychotics with complex receptor binding profiles that contribute to their therapeutic effects. While clinical data provides insights into their comparative efficacy in patients, preclinical behavioral models in animals are crucial for elucidating their distinct pharmacological properties and predicting clinical outcomes. This guide summarizes the available preclinical data for these two compounds in key behavioral paradigms, including models for antipsychotic-like activity, anxiolytic effects, and motor side effects. It is important to note that a direct head-to-head comparison of this compound and quetiapine in the same preclinical behavioral studies is limited in the published literature. Therefore, this guide synthesizes data from separate studies, and comparisons should be interpreted with consideration for potential variations in experimental protocols.
Comparative Efficacy in Behavioral Models
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound and quetiapine in various behavioral models.
Table 1: Antipsychotic-like Activity in the Conditioned Avoidance Response (CAR) Model
| Compound | Species | Doses Tested | Effect on Avoidance Response | Escape Response | Reference |
| This compound | Rat | 0.3 - 2.5 mg/kg | Dose-dependent decrease | No significant effect at effective doses | [1] |
| Quetiapine | Rat | 5.0 - 50.0 mg/kg (s.c.), 3.0 - 15.0 mg/kg (i.v.) | Dose-dependent suppression | No impairment | [2] |
Table 2: Effects on Locomotor Activity
| Compound | Species | Doses Tested | Effect on Spontaneous Locomotor Activity | Reference |
| This compound | Rat | Not specified | Suppression | [3] |
| Quetiapine | Rat | 2 mg/kg/day (p.o.) | Chronic administration caused a significant increase | [4] |
Table 3: Cataleptogenic Potential
| Compound | Species | Doses Tested | Cataleptic Effects | Reference |
| This compound | Mouse | Not specified | High incidence of extrapyramidal side effects | [5] |
| Quetiapine | Rat | 20.0 mg/kg (s.c.) | Did not block catalepsy induced by a D1/D5 or D2/D3 antagonist |
Experimental Protocols
Conditioned Avoidance Response (CAR)
This model assesses the potential antipsychotic activity of a compound by measuring its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue (conditioned stimulus, CS) is presented prior to the shock (unconditioned stimulus, US).
-
Procedure: A trial begins with the presentation of the CS. If the animal moves to the other compartment of the shuttle box during the CS presentation, it avoids the US, and an avoidance response is recorded. If the animal does not move during the CS, the US is delivered until the animal escapes to the other compartment, which is recorded as an escape response. Animals are trained to a stable baseline of avoidance responding before drug administration.
-
Drug Administration: this compound or quetiapine is administered at various doses prior to the test session.
-
Data Analysis: The number of avoidance and escape responses are recorded. A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Locomotor Activity
This test measures the effect of a compound on spontaneous motor activity, which can indicate sedative or stimulant properties.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure: Animals are placed individually into the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
Drug Administration: The test compound or vehicle is administered prior to placing the animal in the arena.
-
Data Analysis: The total distance traveled and other locomotor parameters are quantified and compared between drug-treated and vehicle-treated groups.
Catalepsy Test
This model is used to assess the potential of a drug to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure: The animal's forepaws are gently placed on the bar. The time it takes for the animal to remove both forepaws from the bar is measured. A longer latency to move is indicative of catalepsy.
-
Drug Administration: The test compound is administered, and the animal is tested at various time points after administration.
-
Data Analysis: The latency to descend from the bar is recorded. A significant increase in the descent latency in the drug-treated group compared to the vehicle group suggests cataleptogenic potential.
Signaling Pathways and Experimental Workflow
Putative Signaling Pathways of this compound and Quetiapine
The therapeutic effects of both this compound and quetiapine are believed to be mediated through their interactions with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic systems.
References
- 1. Quetiapine (Seroquel) shows a pattern of behavioral effects similar to the atypical antipsychotics clozapine and olanza… [ouci.dntb.gov.ua]
- 2. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quetiapine reverses altered locomotor activity and tyrosine hydroxylase immunoreactivity in rat caudate putamen following long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Clotiapine and risperidone in vivo
A detailed examination of the preclinical in vivo profiles of the atypical antipsychotics clotiapine and risperidone, focusing on their pharmacological actions and behavioral effects in established animal models. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis.
This comparison guide delves into the in vivo characteristics of this compound and risperidone, two atypical antipsychotic agents. While both medications are utilized in the management of schizophrenia, their distinct pharmacological profiles translate to differences in efficacy and side effect liability. This document aims to provide a clear, data-driven comparison based on available preclinical in vivo studies. It is important to note that direct head-to-head in vivo preclinical studies comparing this compound and risperidone are limited. Much of the available data for this compound is in comparison to its structural analog, clozapine. Therefore, this guide synthesizes findings from individual studies on each drug, alongside comparisons with other relevant antipsychotics, to construct a comprehensive comparative overview.
Pharmacological Profile: A Tale of Two Receptor Binding Affinities
The therapeutic effects and side effect profiles of atypical antipsychotics are largely dictated by their interactions with various neurotransmitter receptors, most notably dopamine D2 and serotonin 5-HT2A receptors. In vivo studies have sought to quantify the receptor occupancy of this compound and risperidone at clinically relevant doses.
Table 1: In Vivo Receptor Occupancy
| Parameter | This compound | Risperidone | References |
| Dopamine D2 Receptor Occupancy (Striatum) | Data from direct in vivo studies on this compound is limited. However, its close structural and functional analogue, clozapine, exhibits a lower D2 receptor occupancy (typically 20-67%) at therapeutic doses. | 63-80% at clinically relevant doses (2-6 mg/day). A dose of 1 mg can achieve ~50% occupancy. | [1][2] |
| Serotonin 5-HT2A Receptor Occupancy (Cortex) | Similar to clozapine, this compound is expected to have high 5-HT2A receptor occupancy. | High, with a dose of 1 mg achieving ~60% occupancy. Risperidone exhibits a higher affinity for 5-HT2A than D2 receptors. | [3] |
| Ratio of 5-HT2A to D2 Receptor Occupancy | Expected to be high, a hallmark of atypical antipsychotics. | High, contributing to its atypical profile and reduced risk of extrapyramidal symptoms compared to typical antipsychotics. |
Neurochemical Effects: Modulation of Dopamine and Serotonin Systems
The antipsychotic efficacy of these drugs is linked to their ability to modulate dopamine and serotonin neurotransmission in key brain regions. In vivo microdialysis studies in animal models provide insights into these effects.
Table 2: In Vivo Neurochemical Effects
| Brain Region | This compound | Risperidone | References |
| Prefrontal Cortex | Studies on clozapine show a preferential increase in dopamine release in this region compared to the striatum. | Increases dopamine release. | |
| Nucleus Accumbens | Clozapine shows a modest effect on dopamine release. | Preferentially increases dopamine release in the shell subregion. | |
| Striatum | Clozapine has a limited effect on dopamine release. | Increases dopamine and its metabolites (DOPAC and HVA). Also increases the serotonin metabolite 5-HIAA. | [4] |
Behavioral Pharmacology: Antipsychotic-like Efficacy and Extrapyramidal Side Effects
Animal models of schizophrenia and extrapyramidal symptoms (EPS) are crucial for preclinical evaluation of antipsychotic drugs. Key models include the amphetamine-induced hyperlocomotion test (predictive of antipsychotic efficacy) and the catalepsy test (predictive of EPS liability).
Table 3: In Vivo Behavioral Effects in Rodent Models
| Parameter | This compound | Risperidone | References |
| Amphetamine-Induced Hyperlocomotion | Data on this compound is limited. Clozapine effectively reduces amphetamine-induced hyperlocomotion. | Effectively reduces amphetamine-induced hyperlocomotion with an ED50 of approximately 0.05-0.1 mg/kg. | [5] |
| Catalepsy Induction (EPS Liability) | Data on this compound is limited. Clozapine has a very low propensity to induce catalepsy. | Induces dose-dependent catalepsy with an ED50 of approximately 0.25 mg/kg. | [6] |
| Therapeutic Index (Catalepsy ED50 / Antipsychotic-like ED50) | Expected to be high, similar to clozapine, indicating a wide separation between therapeutic effects and EPS. | The ratio is approximately 2.5-5, suggesting a narrower therapeutic window compared to clozapine-like compounds. | [5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and risperidone, as well as a typical experimental workflow for their in vivo comparison.
Caption: Dopamine and Serotonin Receptor Antagonism by this compound and Risperidone.
Caption: Workflow for Preclinical In Vivo Comparison of Antipsychotics.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic activity of a compound.
-
Animals: Male Sprague-Dawley rats (250-300g) are typically used.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas) for at least 60 minutes.
-
This compound, risperidone, or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), d-amphetamine (e.g., 1.5 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) using an automated activity monitoring system.
-
-
Data Analysis: The dose of the antipsychotic that produces a 50% reduction in amphetamine-induced hyperlocomotion (ED50) is calculated.
Catalepsy Test
This test is a measure of the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonism-like motor rigidity.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Procedure:
-
This compound, risperidone, or vehicle is administered at a range of doses.
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are placed on a horizontal bar (e.g., 9 cm high).
-
The time it takes for the rat to remove both paws from the bar (descent latency) is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
-
Data Analysis: The dose that produces catalepsy in 50% of the animals (ED50) is determined. A longer descent latency indicates a greater cataleptic effect.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Animals: Male rats are surgically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum).
-
Procedure:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline, this compound, risperidone, or vehicle is administered.
-
Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations.
-
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Conclusion
The available in vivo preclinical data suggests that both this compound and risperidone exhibit profiles of atypical antipsychotics, characterized by a potent antagonism of serotonin 5-HT2A receptors alongside dopamine D2 receptor blockade. Risperidone demonstrates high affinity for both D2 and 5-HT2A receptors, with a clear dose-dependent effect on reducing amphetamine-induced hyperlocomotion and inducing catalepsy.
Direct comparative in vivo data for this compound is less abundant. However, based on its structural similarity to clozapine and the available information, this compound is anticipated to have a lower D2 receptor occupancy at therapeutic doses and a significantly lower propensity to induce extrapyramidal side effects compared to risperidone. This suggests a potentially wider therapeutic index for this compound.
Further direct head-to-head in vivo studies are warranted to more definitively delineate the comparative pharmacology and behavioral effects of this compound and risperidone. Such studies would be invaluable for refining our understanding of their distinct mechanisms of action and for guiding the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. [Effects of risperidone on catalepsy and cerebral dopamine, serotonin and GABA metabolism in the rat: comparison with haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YKP1447, A Novel Potential Atypical Antipsychotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Study Validation of Clotiapine's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clotiapine's therapeutic potential against other atypical antipsychotics. Due to the limited availability of direct head-to-head clinical trial data for this compound, this guide leverages data from its close structural and pharmacological analogue, Clozapine, to provide a robust comparative context. The information presented is supported by experimental data to assist in the evaluation of this compound's therapeutic profile.
Executive Summary
This compound is a dibenzothiazepine antipsychotic with a pharmacological profile that includes antagonism of dopamine D2 and serotonin 5-HT2A receptors, a mechanism of action shared with other atypical antipsychotics.[1] While clinical evidence from randomized controlled trials is limited, it has shown efficacy in treating acute and chronic schizophrenia.[2] Its therapeutic action is believed to stem from this dual receptor blockade, which modulates downstream signaling pathways implicated in the pathophysiology of psychosis. This guide delves into the available preclinical and clinical data to compare this compound's potential efficacy and safety profile with established atypical antipsychotics, and outlines common experimental protocols for antipsychotic evaluation.
Comparative Efficacy and Safety
Quantitative data from comparative studies involving Clozapine, a close analogue of this compound, provides valuable insights into the potential therapeutic positioning of this compound.
Efficacy Data: Clozapine vs. Other Atypical Antipsychotics
| Outcome Measure | Clozapine | Olanzapine | Quetiapine | Risperidone | Key Findings |
| Time to Treatment Discontinuation (Median in months) | 10.5 | 2.7 | 3.3 | 2.8 | Clozapine showed a significantly longer time to treatment discontinuation for any reason compared to quetiapine and risperidone in patients who had not responded to a prior atypical antipsychotic.[1][3] |
| PANSS Total Score Reduction (at 3 months) | Greater Reduction | Less Reduction | Less Reduction | Less Reduction | In patients who previously failed to respond to an atypical antipsychotic, Clozapine demonstrated a greater reduction in PANSS total scores compared to quetiapine and risperidone.[1][3] |
| PANSS Negative Symptom Score Reduction | Significant Reduction | N/A | Significant Reduction | N/A | Both Clozapine and quetiapine showed a significant reduction in negative symptoms, with no significant difference between the two drugs.[4] |
| Response Rate (>20% reduction in PANSS) | 30% | N/A | 15% | N/A | In one study, a higher percentage of patients responded to Clozapine compared to quetiapine, although the difference was not statistically significant.[4] |
Safety and Tolerability Profile: Clozapine vs. Other Atypical Antipsychotics
| Adverse Event | Clozapine | Olanzapine | Quetiapine | Risperidone | Key Findings |
| Agranulocytosis | Risk Present | No significant risk | No significant risk | No significant risk | Clozapine carries a known risk of agranulocytosis, requiring regular blood monitoring.[1][3] |
| Weight Gain | Significant | Significant | Moderate | Moderate | Clozapine and olanzapine are associated with a higher risk of significant weight gain. |
| Sedation | Common | Common | Common | Less Common | Sedation is a common side effect of many atypical antipsychotics, particularly Clozapine and quetiapine.[5] |
| Hypersalivation | Common | Less Common | Less Common | Less Common | Hypersalivation is a characteristic side effect of Clozapine. |
| Extrapyramidal Symptoms (EPS) | Low Risk | Low Risk | Low Risk | Higher Risk (dose-dependent) | Atypical antipsychotics generally have a lower risk of EPS compared to typical antipsychotics. Weak data suggests this compound may result in less need for antiparkinsonian treatment compared with zuclopenthixol acetate.[5][6] |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual blockade is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[1][7]
The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression.
Experimental Protocols
The evaluation of antipsychotic drugs like this compound involves a series of preclinical and clinical studies to establish their efficacy, safety, and mechanism of action.
Preclinical Evaluation Workflow
A typical preclinical workflow is designed to assess the pharmacological and behavioral effects of a new antipsychotic candidate before it can be tested in humans.
1. In Vitro Receptor Binding and Functional Assays:
-
Objective: To determine the affinity and functional activity of this compound at a wide range of neurotransmitter receptors.
-
Methodology:
-
Receptor Binding: Radioligand binding assays are performed using cell membranes expressing recombinant human receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT2C, adrenergic α1, α2, histaminergic H1, and muscarinic M1-M5). The inhibition constant (Ki) is calculated to determine the drug's affinity for each receptor.
-
Functional Assays: Cell-based assays are used to measure the functional consequences of receptor binding. For example, cAMP accumulation assays are used to assess the effect on D2 receptor signaling (Gαi-coupled), while inositol phosphate accumulation assays are used for 5-HT2A receptor signaling (Gαq-coupled).
-
2. In Vivo Animal Models of Antipsychotic Activity:
-
Objective: To assess the antipsychotic-like efficacy and potential for extrapyramidal side effects.
-
Methodology:
-
Conditioned Avoidance Response (CAR): This model is used to predict antipsychotic efficacy. Rodents are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioning stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress the avoidance response without impairing the escape response.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. Antipsychotics can reverse deficits in PPI induced by dopamine agonists like apomorphine.
-
Catalepsy Test: This test is used to assess the potential for motor side effects (EPS). The time it takes for a rodent to correct an externally imposed awkward posture is measured. Drugs with high EPS liability induce a longer duration of catalepsy.
-
3. Clinical Trial Design for Efficacy and Safety Assessment:
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with schizophrenia.
-
Methodology:
-
Study Design: A multi-center, randomized, double-blind, active-comparator-controlled trial is a standard design. Patients are randomized to receive either this compound or a standard-of-care atypical antipsychotic (e.g., Olanzapine or Risperidone).
-
Patient Population: Participants meeting the DSM-5 criteria for schizophrenia who are experiencing an acute psychotic episode.
-
Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) after a specified treatment period (e.g., 6 weeks).
-
Secondary Efficacy Endpoints: These may include changes in the Clinical Global Impression-Severity (CGI-S) scale, and subscales of the PANSS (positive, negative, and general psychopathology).
-
Safety and Tolerability Assessments: This includes monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (e.g., complete blood count, fasting glucose, and lipid profile). The incidence of treatment-emergent adverse events, including extrapyramidal symptoms (assessed using scales like the Simpson-Angus Scale), is also a key outcome.
-
Conclusion
This compound, as a dibenzothiazepine antipsychotic, shares a fundamental mechanism of action with other atypical antipsychotics, primarily through dopamine D2 and serotonin 5-HT2A receptor antagonism. While direct comparative clinical data for this compound is scarce, the extensive data available for its close analogue, Clozapine, suggests a potentially robust efficacy profile, particularly in treatment-resistant schizophrenia. However, this is likely to be accompanied by a significant side-effect burden that requires careful management.
Further well-designed, head-to-head clinical trials are necessary to definitively establish the therapeutic potential of this compound in comparison to other currently available atypical antipsychotics. The experimental protocols outlined in this guide provide a framework for such future investigations, which are crucial for guiding clinical decision-making and optimizing treatment strategies for individuals with schizophrenia.
References
- 1. Effectiveness of clozapine versus olanzapine, quetiapine, and risperidone in patients with chronic schizophrenia who did not respond to prior atypical antipsychotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychrights.org [psychrights.org]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Efficacy and Tolerability of Clozapine versus Quetiapine in Treatment-resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of clozapine versus risperidone in treatment-naive, first-episode schizophrenia: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
Clotiapine's Efficacy in Schizophrenia: A Comparative Analysis with Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for schizophrenia and other psychotic disorders is dominated by a range of antipsychotic medications, each with a unique profile of efficacy and adverse effects. While second-generation antipsychotics (SGAs) have largely become the standard of care, a thorough understanding of the relative performance of individual agents is crucial for informed clinical decision-making and future drug development. This guide provides a comparative analysis of clotiapine's efficacy relative to other prominent SGAs, including olanzapine, quetiapine, and risperidone, supported by available experimental data.
Overview of Second-Generation Antipsychotics
Second-generation, or atypical, antipsychotics were developed to improve upon the efficacy of first-generation agents, particularly in addressing the negative and cognitive symptoms of schizophrenia, while reducing the incidence of extrapyramidal symptoms (EPS).[1][2] The primary mechanism of action for most SGAs involves a combination of dopamine D2 receptor and serotonin 5-HT2A receptor antagonism.[3][4][5][6][7][8] This dual action is believed to contribute to their broader spectrum of activity and improved side-effect profile compared to older antipsychotics.[4]
Comparative Efficacy: A Data-Driven Examination
Direct, head-to-head clinical trials comparing this compound with other second-generation antipsychotics are notably scarce in the published literature. A Cochrane review of this compound for acute psychotic illnesses primarily included comparisons with first-generation antipsychotics (chlorpromazine, perphenazine, trifluoperazine) and a benzodiazepine (lorazepam), finding no significant difference in global improvement.[9]
To provide a comprehensive comparison, this guide synthesizes data from studies evaluating the efficacy of commonly prescribed SGAs, offering a benchmark against which the limited data on this compound can be contextualized. Efficacy is typically measured using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale.[10][11][12][13]
Efficacy Data Summary
| Antipsychotic | Comparison | Key Efficacy Findings | Study Reference |
| Clozapine | vs. Quetiapine, Risperidone | In treatment-resistant schizophrenia, clozapine showed a significantly greater reduction in PANSS total score compared to quetiapine.[4] Both were equally effective for negative symptoms.[4] Compared to risperidone in first-episode schizophrenia, clozapine led to a greater mean reduction in PANSS total score.[11] In the CATIE study, for patients who previously failed on another atypical, clozapine was more effective than switching to quetiapine or risperidone.[6][14][15][16][17] | Ghanbari et al., 2013; Singh et al., 2018; McEvoy et al., 2006 |
| Olanzapine | vs. Aripiprazole, Quetiapine, Risperidone, Ziprasidone | A meta-analysis found olanzapine to be significantly superior to aripiprazole, quetiapine, risperidone, and ziprasidone based on PANSS total scores.[18] | Leucht et al., 2009 |
| Quetiapine | vs. Risperidone | Risperidone was found to outperform quetiapine on the PANSS total score.[18] | Leucht et al., 2009 |
| Risperidone | vs. Quetiapine, Ziprasidone | Risperidone demonstrated superiority over quetiapine and ziprasidone in reducing PANSS total scores.[18] | Leucht et al., 2009 |
Side-Effect Profiles: A Critical Consideration
The therapeutic utility of an antipsychotic is intrinsically linked to its side-effect profile, which can significantly impact patient adherence and overall quality of life. Key adverse effects associated with SGAs include metabolic disturbances (weight gain, diabetes mellitus, hyperlipidemia), sedation, extrapyramidal symptoms, and QTc interval prolongation.[2]
Side-Effect Profile Comparison
| Side Effect | Clozapine | Olanzapine | Quetiapine | Risperidone | This compound |
| Weight Gain | High | High | Moderate | Moderate | Data limited, but as a dibenzothiazepine derivative, may have a risk. |
| Extrapyramidal Symptoms (EPS) | Low | Low | Low | Moderate | Data limited. |
| Sedation | High | Moderate | High | Low to Moderate | Data limited, likely sedative due to its chemical class. |
| Metabolic Syndrome | High risk | High risk | Moderate risk | Low to Moderate risk | Data limited. |
Note: This table is a qualitative summary based on available literature. Direct comparative trial data for this compound is limited.
Experimental Protocols
Understanding the methodology of the cited studies is crucial for interpreting the results accurately. Below are summaries of the experimental protocols for key comparative studies.
CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) Schizophrenia Study
-
Objective: To compare the effectiveness of olanzapine, perphenazine, quetiapine, risperidone, and ziprasidone in patients with chronic schizophrenia.
-
Design: A multi-phase, randomized, double-blind trial. Phase 2E, which is relevant to some of the data presented, involved patients who had discontinued their phase 1 medication due to inadequate efficacy and were then randomized to open-label clozapine or a blinded trial of another SGA they had not yet received.[6][14][15][16][17]
-
Patient Population: Patients with a diagnosis of schizophrenia according to DSM-IV criteria.
-
Dosing: Doses were flexible and determined by the treating clinician within a specified range for each medication.[19]
-
Outcome Measures: The primary outcome was time to all-cause treatment discontinuation. Secondary efficacy measures included changes in PANSS and CGI scores.[6][14][15][16][17]
Comparative Study of Clozapine versus Risperidone in First-Episode Schizophrenia (Singh et al., 2018)
-
Objective: To compare the efficacy and tolerability of clozapine and risperidone in treatment-naive, first-episode schizophrenia patients.
-
Design: A prospective, randomized, open-label study.
-
Patient Population: Patients experiencing their first episode of schizophrenia.
-
Dosing: Doses were titrated and adjusted based on clinical response.
-
Outcome Measures: Efficacy was assessed using the PANSS. Tolerability was evaluated using the Glasgow Antipsychotic Side-effect Scale (GASS).[11]
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of second-generation antipsychotics are mediated through their complex interactions with various neurotransmitter systems.
Caption: Simplified signaling pathway of second-generation antipsychotics.
Caption: Generalized workflow for a comparative antipsychotic clinical trial.
Conclusion and Future Directions
The available evidence suggests that clozapine remains a highly effective option for treatment-resistant schizophrenia, often outperforming other SGAs. Olanzapine and risperidone also demonstrate robust efficacy. The precise positioning of this compound within this therapeutic arsenal remains unclear due to a lack of direct comparative studies with other second-generation agents.
For drug development professionals, the existing data highlights the continued need for antipsychotics with improved efficacy, particularly for negative and cognitive symptoms, and more favorable side-effect profiles, especially concerning metabolic disturbances. Future research should prioritize well-designed, head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound against current standard-of-care second-generation antipsychotics. Such studies are essential to guide evidence-based clinical practice and inform the development of next-generation therapies for psychotic disorders.
References
- 1. Risperidone versus clozapine in treatment-resistant schizophrenia: a randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side effects of atypical antipsychotics: a brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine versus quetiapine for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Tolerability of Clozapine versus Quetiapine in Treatment-resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quetiapine versus clozapine: a preliminary report of comparative effects on dopaminergic psychosis in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of clozapine versus olanzapine, quetiapine, and risperidone in patients with chronic schizophrenia who did not respond to prior atypical antipsychotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Antipsychotic - Wikipedia [en.wikipedia.org]
- 9. This compound for acute psychotic illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical relevance of findings in trials of antipsychotics:systematic review | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 11. Comparative study of clozapine versus risperidone in treatment-naive, first-episode schizophrenia: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Tolerance of Antipsychotics Used for the Treatment of Patients Newly Diagnosed with Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. researchgate.net [researchgate.net]
- 17. Effectiveness of clozapine versus olanzapine, quetiapine, and risperidone in patients with chronic schizophrenia who did not respond to prior atypical antipsychotic treatment | RTI [rti.org]
- 18. Small Efficacy Differences Between Atypicals in Treating Schizophrenia | 2009-04-01 | CARLAT PUBLISHING [thecarlatreport.com]
- 19. Comparative efficacy between clozapine and other atypical antipsychotics on depressive symptoms in patients with schizophrenia: Analysis of the CATIE Phase 2E data - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Clotiapine's Side Effect Profile Against Other Atypical Antipsychotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of clotiapine, a dibenzothiazepine neuroleptic, against other commonly prescribed atypical antipsychotics. Due to a scarcity of direct head-to-head clinical trials involving this compound and other atypical antipsychotics, this comparison synthesizes available data on this compound's known side effects with the well-established profiles of comparator drugs, including olanzapine, risperidone, quetiapine, and clozapine. The information is intended to support research and drug development efforts by highlighting key differences and similarities in their tolerability.
Executive Summary
This compound is an antipsychotic with a rapid onset of action and a notable sedative effect, comparable to that of zuclopenthixol acetate, but with potentially fewer extrapyramidal side effects (EPS)[1]. Its mechanism of action involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, a characteristic shared with other atypical antipsychotics[2]. This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia. However, its activity at other receptors, including histaminergic (H1), muscarinic cholinergic (M1), and alpha-1 adrenergic receptors, contributes to its side effect profile, which includes sedation, anticholinergic effects, and orthostatic hypotension[2].
Direct, large-scale comparative studies benchmarking this compound against a wide range of other atypical antipsychotics are limited. The following sections provide a comparison based on the available evidence, focusing on common and clinically significant side effects.
Comparative Side Effect Profile
The following tables summarize the known or expected side effect profiles of this compound in comparison to olanzapine, risperidone, quetiapine, and clozapine. The data for comparator drugs are derived from a broader evidence base of clinical trials and meta-analyses.
Table 1: Metabolic Side Effects
| Side Effect | This compound | Olanzapine | Risperidone | Quetiapine | Clozapine |
| Weight Gain | Reported, but limited comparative data[3][4] | High risk[5][6] | Intermediate risk[5][6] | Intermediate risk[5][6][7] | High risk[5][6] |
| Diabetes Mellitus (New Onset) | Limited data available | Higher risk[5][8] | Moderate risk[5][8] | Moderate risk[5][8] | Higher risk[5][8] |
| Dyslipidemia | Limited data available | High risk[5] | Minimal risk[5] | Moderate risk[5] | High risk[5] |
Table 2: Neurological Side Effects
| Side Effect | This compound | Olanzapine | Risperidone | Quetiapine | Clozapine |
| Extrapyramidal Symptoms (EPS) | Lower risk compared to some typicals[1] | Low risk at lower doses[9] | Dose-dependent, higher risk among atypicals[9] | Very low risk[7][9] | Very low risk[9] |
| Tardive Dyskinesia | Limited data available | Lower risk than typicals | Lower risk than typicals | Lower risk than typicals | Very low risk |
| Sedation | Strong sedative effect[1] | High[6] | Moderate | High[6][10] | High[6] |
| Seizures | May lower seizure threshold[2] | Low risk | Low risk | Low risk | Higher risk, dose-dependent[11] |
Table 3: Cardiovascular and Other Side Effects
| Side Effect | This compound | Olanzapine | Risperidone | Quetiapine | Clozapine |
| Orthostatic Hypotension | Can occur due to alpha-1 adrenergic blockade[2] | Moderate risk | Moderate risk | Moderate risk | High risk |
| QTc Prolongation | Potential risk[3] | Low risk | Low risk | Low risk | Moderate risk |
| Hyperprolactinemia | Limited data available | Minimal effect | High risk | Minimal effect | Minimal effect |
| Anticholinergic Effects | Can occur (dry mouth, constipation, etc.)[2] | Moderate | Low | Moderate | High |
Experimental Protocols
Detailed experimental protocols from direct comparative trials involving this compound are not widely available in the published literature. However, the assessment of side effects in antipsychotic clinical trials typically involves standardized rating scales. Below are examples of scales that would be used in such trials.
Protocol for Assessment of Metabolic Side Effects:
-
Objective: To evaluate changes in metabolic parameters over a specified treatment period (e.g., 12 weeks).
-
Methodology:
-
Baseline Measurements: Record baseline weight, Body Mass Index (BMI), waist circumference, fasting glucose, and a fasting lipid profile (total cholesterol, LDL, HDL, triglycerides).
-
Regular Monitoring: Repeat measurements at scheduled intervals (e.g., weeks 4, 8, and 12).
-
Data Analysis: Compare changes from baseline between treatment groups using appropriate statistical methods (e.g., ANOVA or ANCOVA).
-
Protocol for Assessment of Extrapyramidal Symptoms (EPS):
-
Objective: To assess the emergence and severity of EPS.
-
Methodology:
-
Rating Scales: Administer standardized rating scales at baseline and regular intervals. Commonly used scales include:
-
Simpson-Angus Scale (SAS): For parkinsonism.
-
Barnes Akathisia Rating Scale (BARS): For akathisia.
-
Abnormal Involuntary Movement Scale (AIMS): For tardive dyskinesia.
-
-
Rater Training: Ensure raters are trained and demonstrate inter-rater reliability.
-
Data Analysis: Analyze changes in scores from baseline and the incidence of clinically significant EPS.
-
Visualizing Pathways and Workflows
Antipsychotic Signaling Pathway
Caption: Mechanism of action for this compound and other atypical antipsychotics.
Experimental Workflow for Side Effect Assessment
Caption: A typical clinical trial workflow for comparing antipsychotic side effects.
Conclusion
This compound, like other atypical antipsychotics, possesses a complex pharmacological profile that contributes to both its therapeutic effects and its side effects. While it shows promise with a potentially favorable profile concerning extrapyramidal symptoms compared to older typical antipsychotics, a comprehensive understanding of its comparative tolerability is hampered by the lack of direct, robust clinical trial data against newer atypical agents. The most frequently reported side effects for this compound include sedation, while its impact on metabolic parameters requires further investigation. For researchers and drug development professionals, this highlights a significant data gap and an opportunity for future research to clearly position this compound within the therapeutic armamentarium for psychotic disorders. Future studies should employ standardized assessment protocols to generate directly comparable data on the side effect profiles of this compound and other widely used atypical antipsychotics.
References
- 1. This compound for acute psychotic illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Maudsley Side-Effects (MSE) measure for antipsychotic medication [maudsleybrc.nihr.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug-emergent metabolic syndrome in patients with schizophrenia receiving atypical (second-generation) antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quetiapine - Wikipedia [en.wikipedia.org]
- 8. Metabolic Changes Associated With Antipsychotic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic and Extrapyramidal Effects of Antipsychotics | 2014-05-01 | CARLAT PUBLISHING [thecarlatreport.com]
- 10. medscape.com [medscape.com]
- 11. psychiatryonline.org [psychiatryonline.org]
A Meta-Analysis of Clotiapine's Efficacy in Acute Psychosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotiapine is a dibenzothiazepine antipsychotic that has been used in several countries for the management of acute psychosis since the 1970s. Its pharmacological profile, exhibiting both dopamine D2 and serotonin 5-HT2A receptor antagonism, suggests potential efficacy as an atypical antipsychotic.[1] This guide provides a meta-analytic comparison of this compound's effectiveness against other established treatments for acute psychosis, supported by available experimental data. A comprehensive Cochrane review and other studies have indicated no significant evidence to definitively support the superiority of this compound over other standard treatments for acute psychotic illness; however, they also highlight the methodological limitations of the existing research.[2][3]
Comparative Efficacy and Safety
The clinical evidence for this compound in acute psychosis is primarily derived from a small number of randomized controlled trials comparing it with typical antipsychotics and benzodiazepines. These studies, while often methodologically flawed by modern standards, provide the best available data for comparison.[2][3]
This compound versus Typical Antipsychotics
This compound has been compared with several first-generation antipsychotics, including chlorpromazine, perphenazine, trifluoperazine, and zuclopenthixol acetate.[3]
Table 1: Efficacy of this compound vs. Typical Antipsychotics in Acute Psychosis
| Comparator | Key Efficacy Findings | Supporting Data |
| Chlorpromazine | One study suggested a greater improvement in overall mental state with this compound as measured by the Positive and Negative Syndrome Scale (PANSS) total score.[4][5] However, no significant difference was observed in the PANSS negative sub-scale scores.[4][5] | In a single randomized controlled trial (RCT), the mean difference in PANSS total score improvement favored this compound by 11.50 points (95% CI 9.42 to 13.58).[4][5] |
| Perphenazine | No significant difference in global clinical outcome was reported.[3] | Data not available in detail. |
| Trifluoperazine | No significant difference in global clinical outcome was reported.[3] | Data not available in detail. |
| Zuclopenthixol Acetate | Weak data suggests this compound may lead to a reduced need for antiparkinsonian medication, indicating a potentially better extrapyramidal side effect profile.[2][3] | In one trial, the risk ratio for requiring antiparkinsonian treatment was 0.43 (95% CI 0.02 to 0.98) in favor of this compound.[2][3] |
Table 2: Adverse Effect Profile of this compound vs. Typical Antipsychotics
| Adverse Effect | This compound vs. Chlorpromazine | This compound vs. Zuclopenthixol Acetate |
| Extrapyramidal Symptoms (EPS) | No clear difference in the incidence of dyskinesia was found in one study.[5] | This compound may be associated with a lower requirement for antiparkinsonian medication.[2][3] |
| Other Side Effects | The overall adverse effect profiles were suggested to be similar, though the evidence quality is low.[5] | Data on other comparative side effects are limited. |
This compound versus Benzodiazepines
In the context of managing agitated or violent behavior in patients with acute psychosis, this compound has been compared to lorazepam.
Table 3: Efficacy of this compound vs. Lorazepam for Acute Agitation in Psychosis
| Comparator | Key Efficacy Findings | Supporting Data |
| Lorazepam (Intramuscular) | A retrospective study found a statistically significant clinical improvement in the this compound group compared to the lorazepam group, as measured by the Clinical Global Impression - Improvement (CGI-I) scale.[6] However, a Cochrane review of a different study where patients were already treated with haloperidol found no significant difference in mental state improvement.[2][3] | In the retrospective study, the mean CGI-I score was 2.42 in the this compound group versus 1.96 in the lorazepam group (p = 0.029).[6] The Cochrane review reported a weighted mean difference of -3.36 (95% CI -8.09 to 1.37) for mental state, showing no significant difference.[2][3] |
Experimental Protocols
The methodologies of the key clinical trials cited are often not reported in detail in readily available literature, a limitation noted in systematic reviews.[2] However, a generalizable experimental workflow for these early antipsychotic trials can be described.
General Methodology of Comparative Trials for Acute Psychosis (c. 1970s-1990s)
-
Study Design: Randomized, controlled, and often double-blind trials.
-
Patient Population: Patients admitted for an acute episode of psychosis, with diagnoses including schizophrenia, schizoaffective disorder, or other psychotic disorders. Inclusion criteria typically centered on the presence of positive symptoms such as hallucinations and delusions.
-
Intervention and Control:
-
This compound Group: Received this compound, with dosages varying across studies, typically in the range of 40-120 mg/day orally or via intramuscular injection for acute agitation.
-
Control Group: Received a comparator drug (e.g., chlorpromazine, perphenazine, trifluoperazine, zuclopenthixol acetate, or lorazepam) at a clinically appropriate dose.
-
-
Outcome Measures:
-
Efficacy: Assessed using rating scales such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS) to measure changes in psychotic symptoms. The Clinical Global Impression (CGI) scale was also commonly used to assess overall improvement.
-
Safety and Tolerability: Monitored through the recording of adverse events, with a particular focus on extrapyramidal symptoms (EPS), which were often assessed using scales like the Simpson-Angus Scale (SAS). The need for antiparkinsonian medication was a key indicator of EPS.
-
-
Duration: The trials were typically short-term, focusing on the acute phase of treatment, often lasting for a few weeks.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized Experimental Workflow.
Conclusion
The available meta-analytic data on this compound for acute psychosis does not provide strong evidence for its superiority over other established treatments. While some individual studies suggest potential advantages, such as a better side-effect profile compared to certain typical antipsychotics, these findings are limited by the methodological weaknesses of the original trials. The comparison with lorazepam for acute agitation yields conflicting results depending on the study design.
For researchers and drug development professionals, the case of this compound highlights the importance of methodologically robust clinical trials in establishing the comparative effectiveness of psychotropic medications. Future research on this compound, should it be pursued, would require well-designed, large-scale randomized controlled trials with clear and standardized outcome measures to definitively ascertain its place in the therapeutic armamentarium for acute psychosis.
References
- 1. This compound for acute psychotic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for acute psychotic illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for acute psychotic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine versus this compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing IM Lorazepam and IM Clothiapine for Agitated Psychosis in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clotiapine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of clotiapine, a dibenzothiazepine antipsychotic. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1]
Hazard and Safety Information
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] | P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1] |
| Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[2] |
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Wear eye protection or face protection.[3][4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
Segregation and Collection of this compound Waste
Proper segregation of this compound waste at the point of generation is the first step in ensuring safe and compliant disposal.
-
Solid Waste:
-
Place unused or expired this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE into a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing this compound solutions with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste management company.[5] On-site treatment or disposal is not recommended without specialized equipment and permits.
Step-by-Step Disposal Protocol:
-
Waste Identification and Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).
-
-
Secure Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area has secondary containment to manage potential spills.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.
-
-
Documentation:
-
Maintain a detailed log of all this compound waste generated, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
-
Disposal of Empty Containers:
-
Thoroughly decontaminate empty this compound containers by rinsing them three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies. Scratch out all personal or identifying information on the label before disposal.[6]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the required PPE before attempting to clean the spill.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your EHS department.
Regulatory Considerations
The disposal of this compound is governed by federal, state, and local regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. Disposing of medicines - Care Quality Commission [cqc.org.uk]
- 6. fda.gov [fda.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
Comprehensive Safety and Handling Guide for Clotiapine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Clotiapine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with safety regulations.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
May be harmful if inhaled[2]
GHS Pictograms:
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | Primary: - Two pairs of chemotherapy-tested gloves (inner glove under gown cuff, outer glove over)[3]- Disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[3]- ANSI-approved safety glasses with side shields or splash gogglesSecondary (if not handled in a containment primary engineering control): - NIOSH-certified N95 or N100 respirator |
| Spill Cleanup | - Two pairs of chemotherapy-tested gloves- Impermeable, disposable gown- Splash goggles and face shield- NIOSH-certified respirator (N95 or higher)- Shoe covers |
| Waste Disposal | - Two pairs of chemotherapy-tested gloves- Disposable gown |
Operational Plans and Procedural Guidance
Routine Handling of this compound
This workflow outlines the standard procedure for safely handling this compound in a laboratory setting.
Workflow for the routine handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in the table above.
-
Don PPE in the following order: gown, inner gloves, outer gloves, eye protection, and respirator (if required).
-
-
Handling:
-
When weighing the solid compound, perform the task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Prepare solutions within a chemical fume hood.
-
Avoid eating, drinking, or smoking in the handling area[1].
-
-
Post-Handling Cleanup:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE by removing the outer gloves first, followed by the gown, and then the inner gloves to prevent skin contact.
-
Dispose of all contaminated disposables in a designated hazardous waste container[1].
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Spill Response Plan
This workflow provides a step-by-step guide for managing a this compound spill.
Workflow for responding to a this compound spill.
Step-by-Step Protocol:
-
Immediate Actions:
-
Alert personnel in the immediate vicinity of the spill.
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or involves significant airborne powder, evacuate the entire lab and contact the institutional safety office.
-
-
Spill Cleanup (for small, manageable spills):
-
Don the appropriate PPE for spill cleanup as detailed in the PPE table.
-
For a solid spill, gently cover it with a damp paper towel or absorbent material to avoid raising dust.
-
For a liquid spill, contain it using absorbent pads or granules, working from the outside of the spill inward.
-
Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a water rinse.
-
-
Post-Cleanup:
-
Place all contaminated materials, including used PPE, into a clearly labeled hazardous waste bag.
-
Wash hands thoroughly with soap and water.
-
Document the spill and the cleanup procedure as per institutional policy.
-
Disposal Plan
This logical diagram illustrates the decision-making process for the proper disposal of this compound waste.
Decision-making process for this compound waste disposal.
Disposal Guidelines:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, must be considered hazardous waste.
-
Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Unused this compound: Unused or expired solid this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Liquid Waste: Solutions containing this compound and any rinsates from cleaning contaminated glassware should be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations[1][4]. Incineration is often the preferred method for pharmaceutical waste[5].
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which should then be collected as hazardous liquid waste, followed by washing with soap and water.
References
- 1. CLOTHIAPINE - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C18H18ClN3S | CID 16351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


